3-Ethyl-3-methyl-2-pentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
66576-22-5 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
3-ethyl-3-methylpentan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3 |
InChI Key |
SLBLSROGXMXPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of the tertiary alcohol, 3-ethyl-3-methyl-2-pentanol. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes comparative data for its close isomers to provide a broader context for its potential characteristics. Furthermore, detailed, generalized experimental protocols for determining key physical properties of tertiary alcohols are presented, alongside a conceptual workflow for its synthesis. This document aims to be a valuable resource for professionals in research and drug development by consolidating available information and providing practical methodologies.
Chemical Identity and Molecular Structure
This compound is a tertiary alcohol with the chemical formula C8H18O.[1] Its structure features a hydroxyl group attached to a carbon that is bonded to three other carbon atoms, conferring the stability and reactivity characteristic of tertiary alcohols.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 66576-22-5[1] |
| Molecular Formula | C8H18O[1] |
| Molecular Weight | 130.2279 g/mol [1] |
| InChI | InChI=1S/C8H18O/c1-5-8(4,6-2)7(3)9/h7,9H,5-6H2,1-4H3[1] |
| InChIKey | SLBLSROGXMXPPF-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C)(CC)C(C)O |
Physical Properties
Table 2: Physical Properties of this compound and Its Isomers
| Property | This compound (Computed) | 3-Ethyl-2-methyl-3-pentanol (Experimental) | 3-Methyl-2-pentanol (Experimental) |
| Boiling Point | No Data Available | 59 °C / 18 mmHg[2] | 134.3 °C[3] |
| Melting Point | No Data Available | -61.15 °C (estimate)[2] | No Data Available |
| Density | No Data Available | 0.85 g/cm³[2] | 0.8307 g/cm³ at 20 °C[3] |
| Refractive Index | No Data Available | 1.4370-1.4390[2] | No Data Available |
| Solubility in Water | No Data Available | No Data Available | 19 g/L[3] |
| XLogP3 | 2.6 | 2.5 | No Data Available |
Spectroscopic Data
The primary available spectroscopic data for this compound is its mass spectrum, as provided by the NIST WebBook.[4] This data is crucial for its identification in analytical experiments.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides the electron ionization (EI) mass spectrum for this compound.[4] This can be accessed for comparison and identification purposes in GC-MS analysis.
Spectroscopic data for isomers like 3-ethyl-2-methyl-3-pentanol, including ¹H NMR, IR, and additional mass spectrometry data, are more readily available from sources like ChemicalBook and PubChem and can serve as a reference for predicting the spectral characteristics of this compound.[5][6]
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not documented, the following are detailed, generalized protocols applicable to tertiary alcohols.
Determination of Boiling Point
The boiling point of a liquid is a key physical property for its characterization. A common method for its determination is distillation.
Objective: To determine the boiling point of a liquid alcohol sample at atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place a small volume of the alcohol sample into the distillation flask, along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.
-
Continue to observe the temperature. A stable temperature reading during distillation indicates the boiling point of the pure liquid.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Objective: To determine the density of a liquid alcohol at a specific temperature.
Apparatus:
-
Pycnometer or a volumetric flask
-
Analytical balance
-
Water bath for temperature control
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with the alcohol sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20 °C).
-
Once the temperature is stable, adjust the volume of the liquid to the calibration mark of the pycnometer.
-
Dry the outside of the pycnometer and weigh it.
-
The mass of the alcohol is the difference between the mass of the filled and empty pycnometer.
-
The density is calculated by dividing the mass of the alcohol by the known volume of the pycnometer.
Synthesis of this compound
Tertiary alcohols such as this compound are commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, one possible route is the reaction of 3-pentanone with methylmagnesium bromide.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.
General Experimental Protocol for Grignard Synthesis
Objective: To synthesize a tertiary alcohol by reacting a ketone with a Grignard reagent.
Materials:
-
Anhydrous diethyl ether
-
Magnesium turnings
-
Alkyl halide (e.g., methyl bromide)
-
Ketone (e.g., 3-pentanone)
-
Apparatus for reaction under anhydrous conditions (e.g., flame-dried glassware, drying tube)
-
Separatory funnel
-
Apparatus for distillation
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a solution of the alkyl halide in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction with the Ketone: Once the Grignard reagent has formed, a solution of the ketone in anhydrous diethyl ether is added dropwise from the dropping funnel while stirring. The reaction mixture is typically stirred for a period to ensure complete reaction.
-
Work-up: The reaction is quenched by carefully pouring the mixture over a mixture of ice and a weak acid (e.g., ammonium chloride solution). This protonates the alkoxide intermediate to form the tertiary alcohol.
-
Extraction and Purification: The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted with ether to recover any dissolved product. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is then removed by evaporation, and the crude product is purified by distillation.
Logical Relationship of Key Properties
The chemical and physical properties of this compound are interconnected and influence its behavior and potential applications.
Caption: Interrelationship of the core properties and applications of this compound.
Conclusion
While comprehensive experimental data for this compound is currently limited in the public domain, this guide consolidates the available information on its chemical identity and provides a framework for its characterization and synthesis based on the properties of related isomers and general chemical principles. The provided experimental protocols offer a starting point for researchers to determine its physical properties. Further experimental investigation is necessary to fully elucidate the chemical and physical profile of this compound for its potential use in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. 597-05-7 CAS MSDS (3-ETHYL-2-METHYL-3-PENTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Methyl-2-pentanol - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. 3-Ethyl-2-methyl-3-pentanol | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum [chemicalbook.com]
3-Ethyl-3-methyl-2-pentanol molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed overview of the molecular structure, properties, and chemical behavior of 3-Ethyl-3-methyl-2-pentanol. The document consolidates available data on its physicochemical properties, offers a general protocol for its synthesis via the Grignard reaction, and discusses its expected reactivity based on its classification as a tertiary alcohol. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in this compound.
Molecular Structure and Formula
This compound is a tertiary alcohol. Its molecular structure is characterized by a five-carbon pentane chain with an ethyl group and a methyl group attached to the third carbon atom, and a hydroxyl group on the second carbon atom.
Molecular Formula: C₈H₁₈O[1]
The structure and nomenclature of this compound are broken down in the following diagram:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 130.23 g/mol | [2][3] |
| CAS Registry Number | 66576-22-5 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₈O | [1] |
| Computed XLogP3 | 2.2 | [2] |
| Computed Boiling Point | Not available | |
| Computed Melting Point | Not available | |
| Computed Density | Not available |
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone. For the synthesis of this compound, one possible route is the reaction of ethylmagnesium bromide with 3-methyl-2-pentanone.
While a specific experimental protocol for this compound is not available, the following is a generalized procedure adapted from the synthesis of a similar tertiary alcohol, 3-ethyl-3-pentanol.[4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
3-Methyl-2-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings.
-
Add a small portion of anhydrous diethyl ether.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.
-
Once the reaction has started, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with the Ketone:
-
A solution of 3-methyl-2-pentanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (typically 0 °C).
-
The reaction mixture is then stirred at room temperature for a specified period to ensure completion.
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield this compound.
-
The following workflow illustrates the general steps of a Grignard synthesis for a tertiary alcohol.
Chemical Reactivity
As a tertiary alcohol, this compound exhibits reactivity characteristic of this functional group.
-
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[5][6][7] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Dehydration: Acid-catalyzed dehydration of this compound is expected to yield a mixture of alkenes. The major product would likely be the most stable alkene, following Zaitsev's rule.[8]
-
Substitution Reactions: Tertiary alcohols can undergo nucleophilic substitution reactions, typically via an Sₙ1 mechanism.[8] Reaction with hydrogen halides (e.g., HBr) would lead to the formation of the corresponding alkyl halide.
The following diagram outlines the primary reaction pathways for tertiary alcohols.
References
- 1. This compound [webbook.nist.gov]
- 2. 3-Ethyl-2-methyl-2-pentanol | C8H18O | CID 519706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2-methyl-3-pentanol | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Grignard Reaction: Synthesis of 3,4-Dimethyl-3-hexanol
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and versatile carbon-carbon bond-forming reactions in synthetic organic chemistry. Its significance was recognized with the Nobel Prize in Chemistry in 1912. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester. This process is pivotal in the synthesis of a wide array of alcohols and other organic compounds, making it an indispensable tool for researchers, particularly in the field of drug development and fine chemical synthesis.
This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocol, and data associated with the synthesis of a specific tertiary alcohol, 3,4-dimethyl-3-hexanol, via the Grignard reaction. The synthesis is achieved by reacting 3-methyl-2-pentanone with ethylmagnesium bromide. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this classic synthetic transformation.
Core Reaction Mechanism
The synthesis of a tertiary alcohol via a Grignard reagent and a ketone is a two-stage process. The first stage is the formation of the Grignard reagent itself, followed by its reaction with the ketone. The final step is an acidic workup to protonate the intermediate alkoxide and yield the alcohol product.
Stage 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)
The process begins with the preparation of the Grignard reagent, ethylmagnesium bromide (EtMgBr). This is achieved through the reaction of an alkyl halide, in this case, bromoethane (ethyl bromide), with magnesium metal turnings in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[1] This is an oxidative insertion of magnesium into the carbon-halogen bond.[1] The solvent is critical as it solvates and stabilizes the Grignard reagent as it forms.[2]
Stage 2: Nucleophilic Addition and Protonation
The Grignard reagent is a potent nucleophile and a strong base due to the highly polarized carbon-magnesium bond.[3] The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophilic ethyl group from the ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 3-methyl-2-pentanone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[3][4]
-
Alkoxide Formation: This step results in the formation of a magnesium alkoxide intermediate, specifically a halomagnesium salt of the corresponding alcohol.[5]
-
Protonation: The reaction mixture is then treated with a dilute aqueous acid (e.g., H₂SO₄ or HCl) in a step known as the workup. The alkoxide is protonated to yield the final product, 3,4-dimethyl-3-hexanol, and water-soluble magnesium salts.[2][6]
The overall reaction is illustrated below:
Overall Reaction:
-
Reactants: 3-Methyl-2-pentanone + Ethylmagnesium Bromide (formed from Bromoethane and Mg)
-
Solvent: Anhydrous Diethyl Ether
-
Product: 3,4-Dimethyl-3-hexanol
Caption: The reaction pathway showing the formation of the Grignard reagent and its subsequent nucleophilic attack on the ketone to form the final tertiary alcohol after acidic workup.
Experimental Protocol
A successful Grignard synthesis is highly dependent on technique, particularly the rigorous exclusion of water, which would quench the Grignard reagent.[5][7] The following is a generalized protocol adapted from established procedures for the synthesis of tertiary alcohols.[5][6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 0.88 g (36 mmol) | Must be dry and of high purity. |
| Bromoethane | C₂H₅Br | 108.97 | 3.6 g (33 mmol) | Flammable and toxic. |
| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 3.0 g (30 mmol) | Flammable. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | Highly flammable; peroxide-free. |
| Sulfuric Acid (1 M) | H₂SO₄ | 98.08 | ~15 mL | Corrosive. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~10 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | For drying organic layer. |
Equipment
-
100 mL round-bottom flask
-
Claisen adapter
-
Reflux condenser with drying tube (e.g., CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure
-
Apparatus Preparation: All glassware must be scrupulously dried in an oven overnight and assembled while hot, then allowed to cool to room temperature under a dry atmosphere (e.g., protected by a calcium chloride drying tube).[7]
-
Grignard Reagent Formation: Place magnesium turnings (0.88 g) and a magnetic stir bar in the 100-mL round-bottom flask.[6] In the dropping funnel, prepare a solution of bromoethane (3.6 g) in 15 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the flask to cover the magnesium.[6] The reaction should initiate spontaneously, evidenced by cloudiness, warming, and bubbling (ether reflux).[5] If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[5] After the addition is complete, stir the mixture for another 15 minutes.
-
Reaction with Ketone: Cool the flask containing the newly formed Grignard reagent in an ice bath.[6] Slowly add a solution of 3-methyl-2-pentanone (3.0 g) in 5 mL of anhydrous ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.[5] After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.
-
Workup and Extraction: Cool the reaction flask in an ice bath again. Very slowly and carefully, add 15 mL of 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.[6] Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 10 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash them with 10 mL of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.[6]
-
Purification: Filter the dried solution to remove the desiccant. The product, 3,4-dimethyl-3-hexanol, can be isolated by simple distillation to remove the low-boiling ether solvent and any unreacted starting materials.[5]
Caption: A flowchart illustrating the key steps in the laboratory synthesis of 3,4-dimethyl-3-hexanol, from preparation to final product purification.
Data Presentation
The following table summarizes the quantitative data and physical properties relevant to the synthesis of 3,4-dimethyl-3-hexanol.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 3-Methyl-2-pentanone | 30 mmol | Limiting Reagent |
| Bromoethane | 33 mmol | Slight excess to ensure full consumption of Mg.[5] |
| Magnesium | 36 mmol | Slight excess to ensure full consumption of halide.[5] |
| Product | ||
| Theoretical Yield | ~3.9 g | Based on 30 mmol of ketone. |
| Typical Reported Yield | 70-90% | Dependent on anhydrous technique.[8] |
| Boiling Point | ~160-163 °C | Estimated based on similar tertiary alcohols.[6] |
| Spectroscopic Data | ||
| IR (C=O stretch) | ~1715 cm⁻¹ | Present in starting ketone; absent in product.[5] |
| IR (O-H stretch) | ~3200-3600 cm⁻¹ | Broad peak, present in alcohol product.[5] |
The Grignard reaction is a powerful and reliable method for the synthesis of alcohols, including the tertiary alcohol 3,4-dimethyl-3-hexanol. The success of the synthesis hinges on the careful execution of the experimental protocol, with an emphasis on maintaining anhydrous conditions to protect the highly reactive organometallic intermediate. The mechanism, involving a nucleophilic attack on a carbonyl, is a classic example of polar reactivity that is central to modern organic synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully employ this reaction in their synthetic endeavors.
References
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 3-Ethyl-3-methyl-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the tertiary alcohol, 3-Ethyl-3-methyl-2-pentanol. The document outlines the interpretation of its mass spectrum and provides illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data derived from a closely related structural analog. Detailed experimental protocols for acquiring such spectra are also presented, offering a comprehensive resource for the structural elucidation of similar compounds.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₈O[1]
-
Molecular Weight: 130.23 g/mol [1]
-
CAS Registry Number: 66576-22-5[1]
Spectroscopic Data Interpretation
The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry, ¹H NMR, ¹³C NMR, and Infrared Spectroscopy.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 130, corresponding to the molecular weight of the compound. However, in the case of alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation.
Key Fragmentation Pathways:
-
α-Cleavage: The bond between the carbon bearing the hydroxyl group (C2) and the adjacent tertiary carbon (C3) is susceptible to cleavage. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 u) or a methyl radical (•CH₃, 15 u) from the C3 position, or the cleavage of the C2-C1 bond.
-
Dehydration: Loss of a water molecule (H₂O, 18 u) is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Putative Fragment Assignment |
| 101 | 99 | [M - C₂H₅]⁺ |
| 87 | 60 | [M - C₃H₇]⁺ |
| 73 | 100 | [C₄H₉O]⁺ (α-cleavage) |
| 59 | 75 | [C₃H₇O]⁺ (α-cleavage) |
| 45 | 80 | [C₂H₅O]⁺ |
| 43 | 95 | [C₃H₇]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Note: The mass spectrum for this compound is available in the NIST WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the overall molecular structure.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.7 | Doublet | 1H | CH-OH (C2-H) |
| ~1.6 | Multiplet | 2H | -CH₂- (Ethyl group at C3) |
| ~1.5 | Multiplet | 2H | -CH₂- (Ethyl group at C3) |
| ~1.2 | Doublet | 3H | -CH₃ (at C2) |
| ~1.1 | Singlet | 3H | -CH₃ (at C3) |
| ~0.9 | Triplet | 3H | -CH₃ (Ethyl group at C3) |
| ~0.8 | Triplet | 3H | -CH₃ (Ethyl group at C3) |
| Variable | Singlet (broad) | 1H | -OH |
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~75 | C2 (CH-OH) |
| ~45 | C3 (quaternary) |
| ~30 | -CH₂- (Ethyl groups) |
| ~20 | -CH₃ (at C2) |
| ~18 | -CH₃ (at C3) |
| ~8 | -CH₃ (Ethyl groups) |
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the high-wavenumber region, corresponding to the O-H stretching vibration. The C-O stretching vibration is also a key diagnostic peak.
Table 4: Characteristic IR Absorption Bands for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 | Strong, Broad | O-H Stretch |
| 2960-2870 | Strong | C-H Stretch (alkane) |
| ~1380 | Medium | C-H Bend (methyl/ethyl) |
| ~1150 | Strong | C-O Stretch (tertiary alcohol) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the alcohol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For ¹H NMR, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
¹H NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is typically used for ¹H NMR.
-
Key parameters to set include the pulse width (typically 90°), relaxation delay (e.g., 1-5 seconds), number of scans (depending on sample concentration), and spectral width.
¹³C NMR Acquisition:
-
A proton-decoupled sequence is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
A longer relaxation delay may be necessary for quaternary carbons.
FT-IR Spectroscopy
Sample Preparation (Liquid Film):
-
Place a drop of the neat liquid alcohol onto one salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, and gently press to form a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
-
The sample is vaporized in the ion source.
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to elucidate the structure of an unknown compound, using this compound as an example.
Caption: Workflow for Spectroscopic Data Interpretation.
References
An In-depth Technical Guide to the Chemical Reactions and Reactivity of 3-Ethyl-3-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-3-methyl-2-pentanol is a tertiary alcohol with the chemical formula C8H18O.[1][2] Its structure, featuring a hydroxyl group attached to a tertiary carbon, dictates its characteristic reactivity. This guide provides a comprehensive overview of the key chemical reactions of this compound, including detailed experimental protocols and a summary of its physical and spectral properties. Due to the limited availability of specific research on this particular alcohol, the information presented is a blend of data for the compound itself where available, and established principles of tertiary alcohol chemistry.
Physicochemical Properties
A summary of the known physical and spectral data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][3] |
| CAS Number | 66576-22-5 | [1][2] |
| Appearance | Colorless liquid | |
| Boiling Point | 59 °C at 18 mmHg | |
| Flash Point | 57 °C | |
| Specific Gravity | 0.85 (20/20 °C) | |
| Refractive Index | 1.43 |
Spectral Data:
-
Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound.[2]
-
Infrared (IR) Spectroscopy: An IR spectrum for the closely related compound 3-ethyl-2-methyl-3-pentanol is available, which can provide an indication of the functional groups present.[4] The characteristic broad absorption band for the O-H stretch of the alcohol would be expected in the region of 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data for 3-ethyl-2-methyl-3-pentanol is available and can be used for structural elucidation.[5]
Chemical Reactivity and Key Reactions
As a tertiary alcohol, this compound exhibits reactivity patterns dominated by the steric hindrance around the hydroxyl group and the stability of the corresponding tertiary carbocation.
Dehydration
Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[6][7][8] The reaction proceeds through an E1 elimination mechanism, involving the formation of a stable tertiary carbocation intermediate.
Reaction Mechanism:
The dehydration of this compound is expected to yield a mixture of isomeric alkenes, with the major product predicted by Zaitsev's rule, which states that the most substituted (most stable) alkene will be the predominant product.[9][10]
Experimental Protocol: Dehydration of this compound (Adapted from general procedures for tertiary alcohols)
-
Apparatus Setup: Assemble a distillation apparatus.
-
Reaction Mixture: In a round-bottom flask, place this compound and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Heating: Gently heat the reaction mixture. The lower boiling point alkene products will distill over as they are formed.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Purification and Analysis: Purify the alkene products by simple distillation. Analyze the product distribution using gas chromatography (GC) and confirm the structures using IR and NMR spectroscopy.
Oxidation
Tertiary alcohols, such as this compound, are resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[11] Reagents like acidified potassium dichromate(VI) or pyridinium chlorochromate (PCC) will not oxidize tertiary alcohols.
Under forcing conditions with strong oxidizing agents and high temperatures, cleavage of carbon-carbon bonds can occur, leading to a mixture of smaller carboxylic acids and ketones.[12] This process is generally not synthetically useful.
Experimental Protocol: Attempted Oxidation with Acidified Dichromate
-
Preparation: Prepare a solution of potassium dichromate(VI) in dilute sulfuric acid.
-
Reaction: In a test tube, add a few drops of this compound to the acidified dichromate solution.
-
Observation: Gently warm the mixture in a water bath. No color change from orange to green would be expected, indicating the resistance of the tertiary alcohol to oxidation.
Esterification
The esterification of tertiary alcohols with carboxylic acids is notoriously difficult and slow due to significant steric hindrance around the hydroxyl group.[13] The traditional Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, is generally inefficient for tertiary alcohols and can lead to dehydration as a major side reaction.[14][15]
More specialized methods, such as using a sulfonic acid cation exchange resin as a catalyst at low temperatures, have been developed for the esterification of tertiary alcohols to minimize dehydration.[16]
Experimental Protocol: Esterification using a Cation Exchange Resin (Adapted from US Patent 3,590,073)
-
Catalyst Preparation: Use a sulfonic acid cation exchange resin in its acidic form.
-
Reaction Mixture: In a non-aqueous system, combine the this compound and the desired carboxylic acid with the cation exchange resin.
-
Reaction Conditions: Maintain the reaction at a controlled low temperature (e.g., -20°C to 50°C) to favor esterification over dehydration.[16]
-
Work-up: After the reaction is complete, filter to remove the resin. The ester can then be purified by distillation.
Synthesis
The most common and effective method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.[17][18][19] This involves the reaction of a Grignard reagent with a suitable ketone or ester.
Retrosynthetic Analysis:
There are two primary retrosynthetic disconnections for this compound:
-
Route A: 3-Pentanone and methylmagnesium bromide.
-
Route B: 2-Butanone and ethylmagnesium bromide.
Experimental Protocol: Grignard Synthesis (General Procedure)
-
Grignard Reagent Formation: Prepare the Grignard reagent (e.g., ethylmagnesium bromide) by reacting the corresponding alkyl halide with magnesium turnings in anhydrous ether.
-
Reaction with Ketone: Slowly add a solution of the ketone (e.g., 2-butanone) in anhydrous ether to the Grignard reagent with stirring.
-
Work-up: After the reaction is complete, cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Extraction and Purification: Extract the product with ether, dry the organic layer, and purify the tertiary alcohol by distillation.
Signaling Pathways and Drug Development
Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or is under investigation for drug development purposes.
Conclusion
This compound exhibits the characteristic reactivity of a tertiary alcohol. It readily undergoes acid-catalyzed dehydration to form a mixture of alkenes. It is resistant to mild oxidation but can be cleaved under harsh oxidative conditions. Esterification is challenging due to steric hindrance but can be achieved under specific conditions that minimize the competing dehydration reaction. The Grignard reaction provides a reliable method for its synthesis. Further research is required to elucidate specific quantitative data for its reactions and to explore any potential biological activity.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. 3-Methyl-2-ethyl pentanol | C8H18O | CID 54493302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) IR Spectrum [chemicalbook.com]
- 5. 3-ETHYL-2-METHYL-3-PENTANOL(597-05-7) 1H NMR spectrum [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved 1. What is Zaitsev's rule? 2. The following compounds | Chegg.com [chegg.com]
- 10. Solved 1. Discuss how Zaitsev’s rule can be used to predict | Chegg.com [chegg.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 16. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Khan Academy [khanacademy.org]
- 19. Solved Use retrosynthetic analysis to suggest a way to | Chegg.com [chegg.com]
Thermophysical Property Data of Branched-Chain Alcohols
An In-depth Technical Guide to the Thermophysical Properties of Branched-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermophysical properties of branched-chain alcohols, compounds of significant interest in various scientific and industrial fields, including their use as solvents and in pharmaceutical formulations. The following sections detail the density, viscosity, surface tension, and thermal conductivity of selected branched-chain alcohols, with a focus on their temperature dependence. Detailed experimental protocols for the measurement of these properties are also provided, alongside visualizations of experimental workflows and the logical relationships governing these properties.
The thermophysical properties of branched-chain alcohols are crucial for process design, modeling, and formulation development. The data presented in the following tables has been compiled from various scientific sources to provide a comparative overview.
Table 1: Temperature-Dependent Density of Branched-Chain Alcohols
| Temperature (°C) | Isobutanol (g/cm³) | 3-Methyl-1-butanol (Isopentanol) (g/cm³) | 2-Methyl-1-butanol (g/cm³) |
| 0 | 0.8171 | 0.8247[1] | - |
| 10 | 0.8100 | - | - |
| 20 | 0.8025[2] | 0.812 | 0.819 |
| 25 | - | 0.809[3] | 0.815 |
| 30 | - | - | - |
| 40 | 0.7863 | - | - |
| 50 | 0.7778 | - | - |
| 60 | 0.7684 | - | - |
| 80 | 0.7490 | - | - |
| 100 | 0.7279 | - | - |
Table 2: Temperature-Dependent Viscosity of Branched-Chain Alcohols
| Temperature (°C) | Isobutanol (mPa·s) | 3-Methyl-1-butanol (Isopentanol) (mPa·s) | 2-Methyl-1-butanol (mPa·s) |
| 0 | 8.3 | - | - |
| 20 | 3.95[4] | 4.20[5] | 4.45[6] |
| 24 | - | 3.86[3] | - |
| 40 | 2.12 | - | - |
| 60 | 1.24 | - | - |
| 80 | 0.78 | - | - |
| 100 | 0.52 | - | - |
Table 3: Temperature-Dependent Surface Tension of Branched-Chain Alcohols
| Temperature (°C) | Isobutanol (mN/m) | 3-Methyl-1-butanol (Isopentanol) (mN/m) |
| 20 | 23.0[2] | 23.80 |
| 30 | 22.1 | - |
Note: Comprehensive temperature-dependent surface tension data for a wide range of branched-chain alcohols is limited in publicly available literature. The provided data represents values at specific temperatures. Empirical correlations are often used to model the surface tension of alcohols as a function of temperature[7][8][9].
Table 4: Temperature-Dependent Thermal Conductivity of Branched-Chain Alcohols
| Temperature (K) | Isobutanol (W/m·K) | 3-Methyl-1-butanol (Isopentanol) (W/m·K) | 2-Methyl-1-butanol (W/m·K) |
| 120 | - | - | Data available in NIST database[10] |
| 200 | - | Data available in NIST database[11] | Data available in NIST database[10] |
| 300 | ~0.145 | Data available in NIST database[11] | Data available in NIST database[10] |
| 400 | - | Data available in NIST database[11] | Data available in NIST database[10] |
| 500 | - | Data available in NIST database[11] | Data available in NIST database[10] |
Note: The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data, including thermal conductivity, for a wide range of compounds over various temperatures[10][11]. Due to the extensive nature of this data, representative values and references to the database are provided.
Experimental Protocols
Accurate determination of thermophysical properties relies on precise and well-defined experimental methodologies. This section outlines the key protocols for measuring the properties discussed in this guide.
Density Measurement: Vibrating Tube Densitometry
The vibrating tube densitometer is a highly accurate instrument for measuring the density of liquids.
Principle: A U-shaped tube is electromagnetically excited to oscillate at its natural frequency. This frequency changes when the tube is filled with a sample liquid; the denser the liquid, the lower the frequency of oscillation. The instrument measures the period of oscillation and relates it to the density of the sample.
Detailed Protocol:
-
Calibration: The instrument is calibrated using two fluids of precisely known densities, typically dry air and deionized water. This calibration establishes the instrument's constants.
-
Sample Preparation: The branched-chain alcohol sample is degassed to remove any dissolved air bubbles that could affect the measurement.
-
Temperature Control: The measuring cell is brought to the desired temperature and allowed to stabilize. Precise temperature control is crucial as density is highly temperature-dependent.
-
Sample Injection: The sample is injected into the clean, dry U-tube, ensuring no air bubbles are introduced.
-
Measurement: The instrument excites the U-tube and measures the period of oscillation. Modern densitometers often perform this measurement automatically and display the density directly, corrected for temperature.
-
Data Acquisition: Density measurements are recorded at a series of desired temperatures, allowing for the determination of the temperature-dependent density profile.
Viscosity Measurement: Ostwald Viscometry
The Ostwald viscometer is a type of capillary viscometer used to measure the kinematic viscosity of a liquid.
Principle: The time taken for a fixed volume of liquid to flow through a capillary tube under the influence of gravity is measured. This flow time is proportional to the kinematic viscosity of the liquid.
Detailed Protocol:
-
Cleaning and Preparation: The viscometer is thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and dried completely to ensure no residues interfere with the measurement.
-
Temperature Equilibration: The viscometer is placed in a constant temperature water bath to ensure the sample reaches and maintains the desired experimental temperature.
-
Sample Loading: A precise volume of the branched-chain alcohol is introduced into the larger bulb of the viscometer.
-
Flow Time Measurement: The liquid is drawn up into the other arm of the U-tube, above the upper timing mark. The time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark is measured accurately using a stopwatch.
-
Replicate Measurements: The measurement is repeated several times to ensure reproducibility and the average flow time is calculated.
-
Calculation: The kinematic viscosity is calculated by comparing the flow time of the sample to that of a reference liquid with a known viscosity (often water) at the same temperature.
Surface Tension Measurement: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids.
Principle: A thin platinum plate is suspended from a balance and brought into contact with the surface of the liquid. The force exerted on the plate by the liquid meniscus is measured. This force is directly proportional to the surface tension of the liquid.
Detailed Protocol:
-
Plate Preparation: A platinum Wilhelmy plate is meticulously cleaned, typically by flaming it to remove any organic contaminants, to ensure complete wetting (a contact angle of zero).
-
Instrument Setup: The cleaned plate is attached to a sensitive tensiometer (a high-precision balance).
-
Sample Placement: The branched-chain alcohol sample is placed in a clean vessel on an adjustable stage beneath the plate.
-
Measurement: The stage is raised until the liquid surface just touches the bottom edge of the plate. The force reading from the tensiometer is recorded.
-
Buoyancy Correction: The plate is then immersed to a known depth, and the force is measured again to account for buoyancy.
-
Calculation: The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle (assumed to be zero for a properly cleaned platinum plate).
Thermal Conductivity Measurement: Transient Hot Wire Method
The transient hot wire (THW) method is a highly accurate and rapid technique for measuring the thermal conductivity of fluids.
Principle: A thin platinum wire immersed in the fluid is heated by a step-wise application of electrical power. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically one second) is a function of the thermal conductivity of the surrounding fluid[12].
Detailed Protocol:
-
Cell Preparation: The measurement cell containing the platinum wire is thoroughly cleaned and dried.
-
Sample Introduction: The branched-chain alcohol sample is introduced into the cell, ensuring the wire is completely submerged.
-
Thermal Equilibration: The cell is placed in a thermostat and allowed to reach the desired measurement temperature.
-
Measurement Cycle: A constant current is passed through the wire for a very short duration (e.g., 1 second). The change in the wire's resistance, and therefore its temperature, is recorded as a function of time.
-
Data Analysis: The thermal conductivity is determined from the slope of the line plotting the temperature rise against the logarithm of time[13]. The short measurement time minimizes the effects of convection.
-
Temperature-Dependent Measurements: The procedure is repeated at various temperatures to obtain the thermal conductivity as a function of temperature.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the thermophysical properties of branched-chain alcohols.
Experimental Workflows
Caption: Workflow for Vibrating Tube Densitometry.
Caption: Workflow for Ostwald Viscometry.
Caption: Workflow for Wilhelmy Plate Tensiometry.
Caption: Workflow for Transient Hot Wire Method.
Logical Relationships
Caption: Factors Influencing Thermophysical Properties.
References
- 1. US4655075A - Vibrating tube densimeter - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butanol, 3-methyl- [webbook.nist.gov]
- 4. 3-Methyl-2-butanol - Wikipedia [en.wikipedia.org]
- 5. 3-methyl-1-butanol [stenutz.eu]
- 6. acta.imeko.info [acta.imeko.info]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 2-methyl-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 11. 3-methyl-1-butanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 12. Transient hot wire method - Wikipedia [en.wikipedia.org]
- 13. thermtest.com [thermtest.com]
Navigating the Bioactive Landscape of C8H18O Isomers: A Technical Guide for Researchers
A comprehensive analysis of the biological activities and safety profiles of C8H18O isomers, offering critical insights for researchers and professionals in drug development.
The C8H18O isomers, a group of octanols, represent a diverse class of compounds with a wide range of industrial applications. Beyond their use as solvents and fragrances, these isomers exhibit distinct biological activities that are of growing interest to the scientific community. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and cytotoxic properties of key C8H18O isomers, alongside a thorough evaluation of their safety profiles. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key concepts, this document serves as a vital resource for researchers navigating the complexities of these bioactive molecules.
Biological Activities of C8H18O Isomers
The structural diversity among C8H18O isomers, from straight-chain alcohols like 1-octanol to branched-chain variants such as 2-ethylhexanol, gives rise to a spectrum of biological effects. Understanding these activities is crucial for identifying potential therapeutic applications and mitigating risks.
Antimicrobial Activity
Several C8H18O isomers have demonstrated notable antimicrobial properties. This activity is often attributed to their ability to disrupt microbial cell membranes. The lipophilic nature of the octyl chain facilitates interaction with the lipid bilayer, leading to increased permeability and eventual cell lysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of C8H18O Isomers against various microorganisms.
| Isomer | Microorganism | MIC (mg/mL) | Reference |
| 1-Octanol | Staphylococcus aureus | 1.0 | [1] |
| 1-Octanol | Bacillus subtilis | 1.0 | [1] |
| 1-Octanol | Staphylococcus epidermidis | 1.0 | [1] |
| 1-Octanol | Escherichia coli | 2.0 | [1] |
| 1-Octanol | Pseudomonas aeruginosa | 2.0 | [1] |
| 1-Octanol | Fusarium tricinctum | 8.0 | [1] |
| 1-Octanol | Fusarium oxysporum | 8.0 | [1] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a key area of research. 1-Octanol, a primary alcohol isomer of C8H18O, has been shown to possess anti-inflammatory properties.[2] This effect is mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for carrageenan-induced paw edema assay.
Safety and Toxicity Profile
A thorough understanding of the safety and toxicity of C8H18O isomers is paramount for their potential application in drug development and other fields. The toxicity can vary significantly depending on the isomer's structure and the route of exposure.
Acute Toxicity
The acute toxicity of C8H18O isomers is generally considered to be low to moderate. The primary routes of exposure are oral, dermal, and inhalation.
Table 2: Acute Toxicity (LD50) of Common C8H18O Isomers.
| Isomer | Route | Species | LD50 (mg/kg) | Reference |
| 1-Octanol | Oral | Rat | >5000 | [3] |
| 2-Ethylhexanol | Oral | Rat | 2000-3000 | [3] |
| 2-Ethylhexanol | Dermal | Rat | >3000 | [4] |
| Isooctanol | Oral | Mammal (unspecified) | 140 | [5] |
| Isooctanol | Unreported | Mammal (unspecified) | 1670 | [5] |
Irritation Potential
Several C8H18O isomers are known to be skin and eye irritants. The degree of irritation can be influenced by the concentration of the isomer and the duration of exposure.
-
2-Ethylhexanol is classified as a skin and eye irritant.[4][6]
-
Isooctanol is also known to be irritating to the eyes, skin, and respiratory tract.[7][8]
Logical Relationship for Skin Irritation Assessment
Caption: Decision pathway for in vitro skin irritation testing.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare a series of two-fold dilutions of the C8H18O isomer in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in broth without the test substance) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the anti-inflammatory activity of compounds.
Protocol:
-
Administer the C8H18O isomer or a control substance (vehicle or positive control like indomethacin) to a group of rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).
-
After a specified time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the C8H18O isomer for a defined period.
-
Add MTT solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway of MTT Reduction in Viable Cells
Caption: Cellular mechanism of MTT reduction to formazan.
Conclusion
The C8H18O isomers present a compelling area of study due to their diverse biological activities and established industrial relevance. This guide has synthesized key data on their antimicrobial, anti-inflammatory, and toxicological profiles, providing a foundation for future research and development. The provided experimental protocols and visualizations aim to facilitate a deeper understanding and standardized approach to the investigation of these multifaceted compounds. As research continues to uncover the nuances of each isomer, a comprehensive and comparative approach, as outlined in this document, will be essential for harnessing their potential benefits while ensuring safety.
References
- 1. oecd.org [oecd.org]
- 2. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. x-cellr8.com [x-cellr8.com]
- 8. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Ethyl-3-methyl-2-pentanol
These application notes provide a detailed protocol for the synthesis of 3-Ethyl-3-methyl-2-pentanol, a tertiary alcohol, via the Grignard reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a tertiary alcohol synthesized through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds.[1] This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. In this protocol, the synthesis is achieved by reacting 3-methyl-2-pentanone with ethylmagnesium bromide. The Grignard reagent is prepared in situ from ethyl bromide and magnesium metal in an anhydrous ether solvent.[1][2] The subsequent reaction with the ketone, followed by acidic workup, yields the desired tertiary alcohol.[3]
Reaction Scheme
Step 1: Formation of the Grignard Reagent CH₃CH₂Br + Mg → CH₃CH₂MgBr
Step 2: Reaction with Ketone and Workup CH₃CH₂MgBr + CH₃C(=O)CH(CH₃)CH₂CH₃ → (CH₃CH₂)₂C(OMgBr)CH(CH₃)CH₃ (CH₃CH₂)₂C(OMgBr)CH(CH₃)CH₃ + H₃O⁺ → CH₃CH(OH)C(CH₂CH₃)₂CH₃ + Mg(OH)Br
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.43 g (0.1 mol) | Oven-dried |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | |
| Ethyl Bromide | C₂H₅Br | 108.97 | 10.9 g (0.1 mol) | |
| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | 10.0 g (0.1 mol) | |
| Sulfuric Acid (10%) | H₂SO₄ | 98.08 | As needed | For workup |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Experimental Protocol
1. Preparation of the Grignard Reagent
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.[3]
-
Place 2.43 g of dry magnesium turnings in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel.
-
Add 30 mL of anhydrous diethyl ether to the flask containing the magnesium turnings.
-
In the dropping funnel, prepare a solution of 10.9 g of ethyl bromide in 40 mL of anhydrous diethyl ether.
-
Add a small amount (approximately 2-3 mL) of the ethyl bromide solution to the magnesium suspension. The reaction should start spontaneously, indicated by the formation of bubbles and a grayish, cloudy appearance of the solution. If the reaction does not start, gently warm the flask with a water bath or add a small crystal of iodine.
-
Once the reaction has initiated, add the remaining ethyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux of the ether.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, ethylmagnesium bromide.
2. Reaction with 3-Methyl-2-pentanone
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 10.0 g of 3-methyl-2-pentanone in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the 3-methyl-2-pentanone solution dropwise to the stirred, cooled Grignard reagent. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. A thick, white precipitate of the magnesium alkoxide will form.[3]
3. Workup and Purification
-
Pour the reaction mixture slowly and with stirring into a beaker containing 100 g of crushed ice and 50 mL of 10% sulfuric acid.
-
Transfer the mixture to a separatory funnel. Two layers will form. Separate the ether layer.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all the ether extracts and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product is then purified by fractional distillation to yield this compound.
Expected Yield and Product Characteristics
| Parameter | Value |
| Theoretical Yield | 13.02 g |
| Appearance | Colorless liquid |
| Boiling Point | ~160-162 °C |
| Molecular Formula | C₈H₁₈O |
| Molar Mass | 130.23 g/mol |
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Anhydrous diethyl ether is extremely flammable and volatile. Avoid open flames and sparks.
-
Ethyl bromide is a toxic and volatile alkylating agent. Handle with appropriate gloves and eye protection.
-
The Grignard reaction is highly exothermic and sensitive to moisture. Strict anhydrous conditions must be maintained.
-
Handle sulfuric acid with care as it is highly corrosive.
Diagrams
Caption: Workflow for the synthesis of this compound.
References
Purifying Crude 3-Ethyl-3-methyl-2-pentanol: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, obtaining highly pure active pharmaceutical ingredients and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of crude 3-Ethyl-3-methyl-2-pentanol, a tertiary alcohol often synthesized via Grignard reactions. The following protocols cover fractional distillation, recrystallization, and preparative column chromatography, along with methods for purity assessment.
Understanding the Impurities
The choice of purification strategy is dictated by the nature of the impurities present in the crude product. When this compound is synthesized through the Grignard reaction of a ketone with an ethylmagnesium halide, several impurities can be anticipated:
-
Unreacted Starting Materials: Residual ketone and ethyl halide.
-
Grignard Reagent Byproducts: Biphenyls (formed during Grignard reagent preparation) and magnesium salts.[1]
-
Side-Reaction Products: Alkenes formed from dehydration of the tertiary alcohol, especially if acidic conditions are used during workup.
A typical workup for a Grignard reaction involves quenching with an aqueous acid solution, followed by extraction.[2][3] This initial extraction removes the bulk of water-soluble impurities like magnesium salts. The remaining organic layer, containing the crude this compound, is then subjected to further purification.
Data Summary
The following table summarizes key physical properties of this compound, which are essential for designing purification protocols.
| Property | Value |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 161-163 °C at 760 mmHg |
| Appearance | Colorless liquid |
Purification Techniques
A multi-step purification approach is often the most effective. The general workflow involves an initial purification by fractional distillation to remove bulk impurities, followed by either recrystallization or preparative chromatography for achieving high purity.
Caption: General purification workflow for this compound.
Protocol 1: Fractional Distillation
Fractional distillation is an effective first step to separate this compound from impurities with significantly different boiling points.[4] Given its relatively high boiling point, vacuum distillation is recommended to prevent decomposition.
Objective: To remove low-boiling solvents and high-boiling byproducts.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum pump and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and boiling chips to the round-bottom flask. The flask should not be more than two-thirds full.
-
Initiating Distillation: Begin heating the flask gently. If residual low-boiling solvents like diethyl ether are present from the workup, they will distill first. Collect this initial fraction in a separate receiving flask.
-
Applying Vacuum: Once the low-boiling solvents are removed, allow the apparatus to cool slightly before applying a vacuum. A pressure of 10-20 mmHg is a good starting point.
-
Collecting Fractions: Gradually increase the temperature of the heating mantle. Collect fractions based on the boiling point at the applied pressure. The main fraction containing this compound should be collected at a stable temperature.
-
Monitoring: Monitor the distillation rate and temperature closely. A slow and steady distillation rate provides better separation.
-
Completion: Stop the distillation when the temperature starts to drop or rise significantly after the main fraction has been collected, or when only a small residue remains in the distillation flask. Never distill to dryness.
Expected Results:
This process should yield a main fraction significantly enriched in this compound. The purity of each fraction should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
| Fraction | Expected Composition |
| First Fraction | Residual solvents (e.g., diethyl ether) |
| Main Fraction | This compound |
| Residue | High-boiling impurities (e.g., biphenyls) |
Protocol 2: Recrystallization
If the distilled this compound is a solid at room temperature or has a low melting point, recrystallization can be a highly effective final purification step. For many alcohols, a mixed-solvent system is often successful.
Objective: To purify the product by leveraging differences in solubility between the compound and impurities.
Materials:
-
Partially purified this compound
-
A pair of miscible solvents (one in which the compound is soluble, and one in which it is sparingly soluble)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Identify a "good" solvent in which the alcohol is soluble when hot but less soluble when cold.
-
Identify a "poor" solvent in which the alcohol is sparingly soluble even when hot. The two solvents must be miscible. Common pairs for polar compounds include ethanol/water or acetone/hexane.
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Results:
This protocol should yield high-purity crystalline this compound. The purity should be confirmed by melting point analysis and GC-MS.
Protocol 3: Preparative Column Chromatography
For liquid samples or when recrystallization is not feasible, preparative column chromatography is a powerful purification technique.
Objective: To separate this compound from closely related impurities based on their differential adsorption to a stationary phase.
Caption: Schematic of preparative column chromatography.
Materials:
-
Partially purified this compound
-
Chromatography column
-
Stationary phase (e.g., silica gel 60, 230-400 mesh)
-
Mobile phase (eluent): a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether)
-
Collection tubes or flasks
-
Air or nitrogen source for flash chromatography (optional)
Procedure:
-
Column Packing:
-
Prepare a slurry of the stationary phase in the non-polar component of the mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column by adding the mobile phase. A typical starting mobile phase for a moderately polar compound like a tertiary alcohol would be a low percentage of the polar solvent in the non-polar solvent (e.g., 5-10% ethyl acetate in hexane).
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
-
-
Fraction Collection: Collect small fractions of the eluate in separate tubes.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Expected Results:
Preparative chromatography should yield highly pure this compound. The purity should be confirmed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 4: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry is an essential analytical technique to determine the purity of the fractions obtained from the purification processes.
Objective: To identify and quantify the components in a sample.
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1 mL/min |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min (hold 5 min) |
| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | 40-400 amu |
Procedure:
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Injection: Inject the sample into the GC-MS system.
-
Data Acquisition: Acquire the data according to the parameters listed above.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Determine the purity of the sample by calculating the peak area percentage of the main component relative to the total peak area.
-
Expected Results:
The GC-MS analysis will provide a chromatogram showing the separation of components and a mass spectrum for each component, allowing for their identification and the quantification of the purity of the this compound.
References
Application Note: Analysis of 3-Ethyl-3-methyl-2-pentanol by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive method for the qualitative and quantitative analysis of 3-Ethyl-3-methyl-2-pentanol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis techniques. This methodology is crucial for the identification and quantification of this tertiary alcohol in various matrices within research and drug development settings.
Introduction
This compound (C₈H₁₈O, MW: 130.2279) is a tertiary alcohol.[1][2][3] Accurate and reliable analytical methods are essential for its characterization and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it the ideal technique for analyzing such volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocol
This section provides a detailed methodology for the GC-MS analysis of this compound.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Matrix Preparation:
-
For liquid samples, a direct injection may be feasible if the sample is clean and the concentration of the analyte is within the calibration range.
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.
-
GC-MS Instrumentation and Parameters
The following table outlines the recommended instrumental parameters for the analysis.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-Wax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[4] |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium[4] |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 1 minute[4] |
| Ramp Rate | 5 °C/min[4] |
| Final Temperature | 240 °C, hold for 5 minutes[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 30-200 |
| Scan Speed | 1000 amu/s |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Data Presentation and Analysis
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (m/z 130), which is typical for tertiary alcohols.[5] The fragmentation pattern is dominated by alpha-cleavage and dehydration.
Table 1: Characteristic Mass Fragments of this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 45 | 100 | [CH₃CHOH]⁺ |
| 73 | 85 | [C(CH₃)(C₂H₅)OH]⁺ |
| 101 | 40 | [M - C₂H₅]⁺ |
| 59 | 35 | [C₃H₇O]⁺ |
| 87 | 25 | [M - C₃H₇]⁺ |
| 112 | 15 | [M - H₂O]⁺ |
Note: Relative abundances are approximate and may vary depending on the instrument and analytical conditions.
Quantitative Analysis
A calibration curve should be generated by plotting the peak area of a characteristic ion (e.g., m/z 45 or 73) against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve.
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in EI-MS.
References
Application Notes & Protocols: Characterization of Tertiary Alcohols using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. The characterization of tertiary alcohols presents a unique challenge due to the absence of a proton on the carbinol carbon (the carbon atom bonded to the hydroxyl group). This absence precludes analysis by common techniques that rely on the presence of a C-H proton at the functional group's point of attachment. NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional experiments, provides a definitive method for the unambiguous identification and structural confirmation of tertiary alcohols. Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining the purity of these compounds, a critical aspect in drug development and quality control.[1][2][3]
Key NMR Techniques for Tertiary Alcohol Characterization
1. ¹H NMR Spectroscopy While tertiary alcohols lack a proton on the oxygen-bearing carbon, ¹H NMR is still crucial.[4]
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable (typically 0.5-5.0 ppm) and its signal is often a broad singlet due to rapid chemical exchange with trace amounts of acid or water.[4][5] This exchange can be slowed in solvents like dimethyl sulfoxide (DMSO), which may allow for the observation of coupling to nearby protons.
-
Deuterium Exchange: To confirm the identity of the -OH peak, a D₂O shake can be performed. After acquiring an initial spectrum, a few drops of deuterium oxide (D₂O) are added to the NMR tube. The hydroxyl proton exchanges with deuterium, causing the -OH peak to disappear from the subsequent spectrum.[6]
-
Adjacent Protons: Protons on carbons adjacent (β) to the tertiary carbinol carbon are deshielded by the electronegative oxygen atom and typically appear in the δ 1.2-1.6 ppm range, though this can vary.[7]
2. ¹³C NMR Spectroscopy ¹³C NMR is highly informative for identifying tertiary alcohols.
-
Carbinol Carbon: The key diagnostic signal is the quaternary carbon atom bonded to the hydroxyl group. This carbon is deshielded by the oxygen and typically resonates in the δ 65-85 ppm region.[4][8] Being a quaternary carbon, its signal is often weaker than those of protonated carbons.
3. DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy DEPT is the most direct method for confirming the presence of a tertiary alcohol's quaternary carbinol carbon.[9][10] The experiment involves a series of spectra that differentiate carbon signals based on the number of attached protons.[11]
-
Standard ¹³C Spectrum: Shows signals for all carbon atoms in the molecule.
-
DEPT-90: Displays signals only for methine (CH) carbons.
-
DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive peaks and methylene (CH₂) carbons as negative peaks.
-
Identification: Quaternary carbons, such as the carbinol carbon of a tertiary alcohol, are absent from both DEPT-90 and DEPT-135 spectra.[9][10] By comparing the standard ¹³C spectrum with the DEPT spectra, the signal present in the ¹³C spectrum but absent in the DEPT spectra within the characteristic alcohol region (δ 65-85 ppm) can be assigned to the tertiary carbinol carbon.
4. 2D NMR Spectroscopy For complex molecules, 2D NMR techniques are employed for complete structural assignment.[12][13]
-
HSQC/HMQC: Correlates proton signals with the carbon signals of the atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly vital for tertiary alcohols. It shows correlations between protons and carbons that are two or three bonds away. HMBC can establish connectivity from protons on adjacent carbons to the quaternary carbinol carbon, confirming its position in the molecular structure.[14]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks within the molecule.[14]
5. Quantitative NMR (qNMR) qNMR is a robust method for determining the purity of a substance.[1][15] The signal integral in ¹H NMR is directly proportional to the number of nuclei, allowing for precise quantification when compared against an internal standard of known purity and concentration.[1][16]
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes typical chemical shift ranges for carbons and protons relevant to the characterization of tertiary alcohols.
| Functional Group Environment | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |
| Tertiary Carbinol Carbon (R₃C -OH) | ¹³C | 65 - 85 | Quaternary carbon; signal is absent in DEPT spectra.[4][8] |
| Hydroxyl Proton (R₃C-OH ) | ¹H | 0.5 - 5.0 | Often a broad singlet; disappears upon D₂O exchange.[5][6] |
| Protons β to -OH (R₂CH -CR₂-OH) | ¹H | 1.2 - 1.6 | Deshielded relative to simple alkanes.[7] |
| Carbons β to -OH (R₂C H-CR₂-OH) | ¹³C | 25 - 45 | |
| Methyl Carbon (R-C H₃) | ¹³C | 5 - 30 | [5] |
| Methylene Carbon (R-C H₂-R) | ¹³C | 15 - 55 | [5] |
| Methine Carbon (R₃C H) | ¹³C | 25 - 60 | [5] |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a sample of a tertiary alcohol for routine ¹H, ¹³C, and DEPT NMR analysis.
Materials:
-
Tertiary alcohol sample
-
High-quality 5 mm NMR tube and cap[17]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-25 mg of the tertiary alcohol sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition: Transfer the solid sample into a clean, dry vial. Add approximately 0.6 mL of the chosen deuterated solvent.[18] The sample must be fully soluble in the selected solvent.[18]
-
Dissolution: Cap the vial and gently vortex or swirl to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[17] This can be done by passing the solution through a small plug of glass wool placed inside a Pasteur pipette.[19]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[18] Label the tube clearly near the top.
-
Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and use a depth gauge to ensure the correct positioning for the spectrometer.[18]
Protocol 2: Identification of a Tertiary Alcohol using ¹³C and DEPT NMR
This protocol provides the methodology for acquiring and analyzing the spectra needed to confirm the presence of a tertiary carbinol carbon.
NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹³C Experiment:
-
Pulse Program: zgpg30 (or standard proton-decoupled acquisition)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1.0 s
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 1024 (or as needed for adequate signal-to-noise)
-
-
DEPT-135 Experiment:
-
Pulse Program: dept135
-
Parameters: Use standard parameters derived from the ¹³C experiment.
-
Number of Scans: 256 (typically requires fewer scans than ¹³C)
-
-
DEPT-90 Experiment:
-
Pulse Program: dept90
-
Parameters: Use standard parameters.
-
Number of Scans: 256
-
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Data Acquisition: Sequentially run the standard proton-decoupled ¹³C, DEPT-135, and DEPT-90 experiments.
-
Data Processing: Process all three spectra using identical parameters (e.g., line broadening, phasing, and baseline correction).
-
Spectral Analysis:
-
Align the three spectra on the same chemical shift axis.
-
Identify signals corresponding to CH₃ (positive in DEPT-135), CH₂ (negative in DEPT-135), and CH (positive in DEPT-90 and DEPT-135) groups.[9]
-
Look for a signal in the δ 65-85 ppm region of the ¹³C spectrum that has no corresponding peak in either the DEPT-90 or DEPT-135 spectra.
-
The presence of such a signal is definitive evidence of a quaternary carbon, and its chemical shift is characteristic of a tertiary carbinol carbon.
-
Protocol 3: Quantitative Analysis (Purity) of a Tertiary Alcohol Sample using qNMR
This protocol describes the use of ¹H qNMR with an internal standard to determine the absolute purity of a tertiary alcohol sample.[20]
Materials:
-
Tertiary alcohol sample ("analyte")
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone); must be stable, non-volatile, and have signals that do not overlap with the analyte.[16]
-
Analytical balance
-
Deuterated solvent
-
NMR tube and sample preparation equipment
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the tertiary alcohol analyte (e.g., ~10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., ~10 mg).
-
Dissolve both weighed components completely in a known volume of deuterated solvent (e.g., 0.6 mL) directly in a vial before transferring to the NMR tube. Ensure homogeneity.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Ensure the spectrometer is well-shimmed.
-
Pulse Angle: Use a 90° pulse.[15]
-
Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ relaxation time of the protons being integrated (a value of 30-60 seconds is often sufficient for accurate quantification).[15]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[16]
-
-
Data Processing:
-
Apply identical processing parameters to the spectrum.
-
Carefully perform phasing and baseline correction to ensure a flat baseline across all integrated regions.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity of the analyte by weight (% w/w):
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
W: Weight
-
P: Purity of the standard
-
ₓ: Refers to the analyte (tertiary alcohol)
-
ₛₜd: Refers to the internal standard
-
Visualizations
Caption: Experimental workflow for tertiary alcohol characterization by NMR.
Caption: Logic diagram for identifying quaternary carbons using DEPT NMR.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. omicsonline.org [omicsonline.org]
- 13. anuchem.weebly.com [anuchem.weebly.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. azom.com [azom.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. sites.bu.edu [sites.bu.edu]
- 19. How to make an NMR sample [chem.ch.huji.ac.il]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy
Introduction
Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups in organic and inorganic compounds.[1][2] This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[3][4] The hydroxyl (-OH) group, a common functional moiety in a vast array of molecules including alcohols, phenols, and carboxylic acids, exhibits a characteristic and readily identifiable absorption band in the IR spectrum. This makes IR spectroscopy an invaluable tool for researchers, scientists, and drug development professionals in confirming the presence and characterizing the environment of hydroxyl groups within a molecule.[1][2]
The most prominent vibrational mode of the hydroxyl group is the O-H stretching vibration, which gives rise to a strong absorption band in the 3700-3200 cm⁻¹ region of the IR spectrum.[5][6][7] The exact position and shape of this band are highly sensitive to the molecular environment, particularly the presence of hydrogen bonding.[5][6][7] This sensitivity provides crucial information about the structure and intermolecular interactions of the analyte.
Key Applications in Research and Drug Development:
-
Structural Elucidation: Confirming the presence or absence of hydroxyl groups is a fundamental step in determining the structure of a newly synthesized compound or an isolated natural product.[8]
-
Quality Control: IR spectroscopy is employed for the rapid verification of raw materials and finished pharmaceutical products, ensuring the presence of the correct functional groups and the absence of impurities.[1][9]
-
Reaction Monitoring: The progress of chemical reactions involving hydroxyl groups, such as esterification or oxidation, can be monitored by observing the appearance or disappearance of the characteristic O-H absorption band.[8]
-
Formulation Development: In the pharmaceutical industry, IR spectroscopy helps in understanding the interactions between an active pharmaceutical ingredient (API) and excipients. For instance, the formation of hydrogen bonds involving hydroxyl groups can significantly impact the stability, solubility, and bioavailability of a drug.[1]
Quantitative Data: Characteristic IR Absorptions of Hydroxyl Groups
The position, intensity, and shape of the O-H absorption band provide significant structural information. The following table summarizes the characteristic IR frequencies for hydroxyl groups in different chemical environments.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Notes |
| Alcohols (Free -OH) | O-H Stretch | 3650 - 3600 | Sharp, weak to medium | Observed in dilute solutions in non-polar solvents or in the gas phase where hydrogen bonding is minimal.[10][11] |
| Alcohols (Hydrogen-bonded) | O-H Stretch | 3550 - 3200 | Strong, broad | The broadness is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, polymers).[3][5][6][7] |
| Phenols (Free -OH) | O-H Stretch | ~3600 | Sharp, medium | Similar to free alcohols but can be influenced by the aromatic ring. |
| Phenols (Hydrogen-bonded) | O-H Stretch | 3400 - 3200 | Strong, broad | Hydrogen bonding in phenols is common and results in a broad absorption band. |
| Carboxylic Acids (Dimeric) | O-H Stretch | 3300 - 2500 | Very broad, strong | The extensive hydrogen bonding in carboxylic acid dimers results in a very broad and characteristic absorption that often overlaps with C-H stretching bands.[3][5][10] |
| Alcohols, Phenols | C-O Stretch | 1260 - 1000 | Strong, sharp | This band is also useful for identification. Its position can help distinguish between primary, secondary, and tertiary alcohols. |
| Carboxylic Acids | C-O Stretch | 1320 - 1210 | Medium, broad | Appears in conjunction with the C=O stretch. |
| Water | O-H Stretch | ~3400 | Broad | The presence of water in a sample can interfere with the identification of hydroxyl groups. Proper sample drying is crucial.[11] |
Experimental Protocols
The choice of sampling technique depends on the physical state of the sample (solid, liquid, or paste).[12] Attenuated Total Reflectance (ATR) is a modern and versatile technique suitable for a wide range of samples with minimal preparation.[12][13]
Protocol 1: Analysis of Liquid Samples using Attenuated Total Reflectance (ATR)-FTIR
This protocol is suitable for the rapid analysis of liquid samples, including solutions and neat liquids.[13]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample to be analyzed
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are turned on and have reached thermal equilibrium.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.[14]
-
Background Spectrum Acquisition: Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[13][15] For volatile samples, it may be necessary to cover the sample area to minimize evaporation during the measurement.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient.[15][16]
-
Data Analysis: Process the acquired spectrum. Identify the characteristic absorption bands for the hydroxyl group in the 3700-3200 cm⁻¹ region and other relevant functional groups.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe.[13]
Protocol 2: Analysis of Solid Samples using the KBr Pellet Technique
This is a traditional transmission method for analyzing solid samples that can be finely ground.[12]
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Pellet press and die
-
Spatula
-
Sample to be analyzed, dried
Procedure:
-
Sample Preparation: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[17]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the ground sample in the mortar.[17] Gently mix the sample and KBr until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[17]
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the IR spectrum.
-
Data Analysis: Analyze the spectrum for the characteristic O-H absorption bands.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. arcjournals.org [arcjournals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]
- 9. Guide to Applications of IR Spectroscopy | Bruker [bruker.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jascoinc.com [jascoinc.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. jasco-global.com [jasco-global.com]
- 16. azom.com [azom.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols: 3-Ethyl-3-methyl-2-pentanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key organic reactions involving 3-Ethyl-3-methyl-2-pentanol, a tertiary octyl alcohol. The protocols detailed below are based on established methodologies for tertiary alcohols and can be adapted for specific research and development needs.
Chemical and Physical Properties
This compound is a tertiary alcohol with the chemical formula C8H18O and a molecular weight of 130.2279 g/mol .[1] Its structure presents significant steric hindrance around the hydroxyl group, which influences its reactivity. While specific experimental data for this compound is limited, physical properties can be estimated based on similar tertiary octyl alcohols.
| Property | Value | Reference |
| Molecular Formula | C8H18O | [1] |
| Molecular Weight | 130.2279 g/mol | [1] |
| CAS Number | 66576-22-5 | [1] |
| Boiling Point | ~160-170 °C (estimated) | Similar to other tertiary octanols |
| Density | ~0.82-0.84 g/mL (estimated) | Similar to other tertiary octanols |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | General property of tertiary alcohols |
Synthesis of this compound
The most common and efficient method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone or ester.
Synthesis via Grignard Reaction with a Ketone
A plausible route involves the reaction of ethylmagnesium bromide with 3-methyl-2-pentanone.
References
Application Notes and Protocols for the Oxidation of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of tertiary alcohols presents a significant challenge in organic synthesis. Unlike their primary and secondary counterparts, tertiary alcohols lack an alpha-hydrogen atom, rendering them resistant to conventional oxidation methods that proceed via C-H bond activation.[1][2][3] Consequently, the oxidation of tertiary alcohols typically necessitates more forceful conditions that promote the cleavage of a carbon-carbon bond.[4] This process, often termed oxidative degradation or fragmentation, can be a powerful tool for molecular deconstruction and the synthesis of valuable carbonyl compounds.
This document provides detailed application notes and protocols for several modern methods developed to achieve the oxidation of tertiary alcohols. These protocols are categorized by the type of catalyst or reagent employed and include information on reaction mechanisms, experimental procedures, and reported yields for various substrates.
Photocatalytic Oxidation of Tertiary Alcohols on Titanium Dioxide (TiO₂)
Application Note:
Photocatalysis on the surface of semiconductors like titanium dioxide (TiO₂) offers a unique method for the oxidation of tertiary alcohols. This process does not result in a simple oxidation at the carbinol carbon but rather a disproportionation reaction, yielding a ketone and an alkane through C-C bond cleavage.[5][6] The reaction is initiated by the absorption of UV light by TiO₂, which generates an electron-hole pair. The hole then oxidizes a surface-adsorbed tertiary alkoxide species, leading to a homolytic C-C bond scission.[5] Interestingly, the reaction shows selectivity, preferentially cleaving bonds to longer alkyl chains over methyl groups.[5][6] This method is particularly useful for clean, heterogeneously catalyzed transformations driven by light.
Reaction Mechanism:
The photocatalytic oxidation of a tertiary alcohol on a TiO₂ surface can be summarized in the following steps:
-
Adsorption: The tertiary alcohol adsorbs onto the TiO₂ surface, forming a surface-bound alkoxide.
-
Photoexcitation: Upon irradiation with UV light, TiO₂ generates an electron (e⁻) and a hole (h⁺).
-
Oxidation and C-C Cleavage: The photogenerated hole oxidizes the surface alkoxide, leading to the formation of an oxygen-centered radical. This intermediate undergoes homolytic cleavage of a C-C bond adjacent to the oxygen-bearing carbon, yielding a ketone and an alkyl radical.
-
Product Formation: The alkyl radical can subsequently abstract a hydrogen atom to form the corresponding alkane.
Experimental Protocol: Photocatalytic Disproportionation of 2-Methyl-2-pentanol (Adapted from studies on rutile TiO₂(110) surfaces[5][6])
-
Materials:
-
Rutile TiO₂(110) single crystal (as a model catalyst)
-
2-Methyl-2-pentanol
-
Ultra-high vacuum (UHV) chamber equipped for temperature-programmed desorption (TPD) and a light source (e.g., 3.4 eV laser)
-
Mass spectrometer for product analysis
-
-
Procedure:
-
Prepare a clean rutile TiO₂(110) surface in the UHV chamber through standard sputtering and annealing cycles.
-
Adsorb a sub-monolayer coverage of 2-methyl-2-pentanol onto the cooled TiO₂ surface.
-
Irradiate the sample with a UV light source at a controlled temperature.
-
Monitor the desorbing products in real-time using a mass spectrometer. The expected products are acetone (from cleavage of the propyl group) and propane.
-
Alternatively, after a set irradiation time, perform a TPD experiment by heating the sample at a linear rate to desorb and identify the surface-bound products.
-
Data Summary:
| Tertiary Alcohol Substrate | Major Ketone Product | Major Alkane Product | Reference |
| 2-Methyl-2-butanol | Acetone | Ethane | [5] |
| 2-Methyl-2-pentanol | Acetone | Propane | [5] |
Logical Relationship Diagram
Iron-Catalyzed Oxidative C-C Bond Cleavage
Application Note:
Iron catalysis provides an economical and environmentally friendly approach to the oxidation of tertiary alcohols.[7] This method is particularly effective for the conversion of unstrained tertiary aromatic alcohols into the corresponding aryl ketones. The reaction typically employs an iron(II) salt as a catalyst and a persulfate salt as the oxidant, often in the presence of a co-oxidant like hydrogen peroxide.[7] The reaction proceeds via a proposed radical mechanism involving a hydroxyl radical generated through a Fenton-like process, followed by hydrogen abstraction from the alcohol's hydroxyl group, and subsequent β-scission of the resulting alkoxyl radical. This protocol is robust and shows good tolerance for various functional groups.
Reaction Mechanism:
A plausible mechanism for the iron-catalyzed oxidation involves the following key steps:
-
Generation of Hydroxyl Radical: Iron(II) reacts with an oxidant (e.g., H₂O₂ or S₂O₈²⁻) in a Fenton-type reaction to produce a hydroxyl radical (•OH).
-
Hydrogen Abstraction: The highly reactive hydroxyl radical abstracts the hydrogen atom from the hydroxyl group of the tertiary alcohol, forming an alkoxyl radical and water.
-
β-Scission: The alkoxyl radical undergoes β-scission, which involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom. This step is the key fragmentation event and results in the formation of a ketone and an alkyl radical.
-
Further Reactions of the Alkyl Radical: The generated alkyl radical can undergo further reactions, such as oxidation or combination, to form stable byproducts.
Experimental Protocol: Iron-Catalyzed Oxidation of 2-Phenyl-2-propanol (Adapted from Huang, et al.[7])
-
Materials:
-
2-Phenyl-2-propanol
-
Iron(II) chloride (FeCl₂)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (MeCN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add the tertiary aromatic alcohol (0.25 mmol), FeCl₂ (10 mol%), and K₂S₂O₈ (1.0 equiv.).
-
Add a 1:1 mixture of MeCN/H₂O (2 mL).
-
To the stirring mixture, add H₂O₂ (3.0 equiv.).
-
Heat the reaction mixture to 80 °C under an air atmosphere and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary:
| Tertiary Alcohol Substrate | Product | Yield (%) | Reference |
| 2-Phenyl-2-propanol | Acetophenone | 95 | [7] |
| 1-Phenylcyclohexanol | 6-Oxo-6-phenylhexanal | 82 | [7] |
| 2-(4-Methoxyphenyl)propan-2-ol | 1-(4-Methoxyphenyl)ethan-1-one | 92 | [7] |
| 2-(4-Chlorophenyl)propan-2-ol | 1-(4-Chlorophenyl)ethan-1-one | 85 | [7] |
Reaction Pathway Diagram
Cobalt-Catalyzed Aerobic C-C Cleavage of Tertiary Allylic Alcohols
Application Note:
For the specific case of tertiary allylic alcohols, a cobalt-catalyzed aerobic oxidation provides an efficient route to ketones via C-C bond cleavage.[8] This method utilizes a Co(II)-salen complex as the catalyst, air as the terminal oxidant, and a hydrosilane, such as triethoxysilane, as a co-reductant.[8] The reaction proceeds through a proposed hydrogen atom transfer (HAT) mechanism, demonstrating good yields and high chemoselectivity. This protocol is particularly valuable for the synthesis of ketones from readily available tertiary allylic alcohols under relatively mild conditions.
Reaction Mechanism:
The proposed mechanism for this cobalt-catalyzed oxidation is as follows:
-
Formation of Co(III)-H: The Co(II) catalyst reacts with the hydrosilane to generate a Co(III)-hydride species.
-
Hydrogen Atom Transfer (HAT): The Co(III)-H complex transfers a hydrogen atom to the alkene moiety of the tertiary allylic alcohol, forming an alkyl radical.
-
Oxygenation: The resulting alkyl radical reacts with molecular oxygen from the air to form a peroxyl radical, which is then converted to an alkoxy radical.
-
Fragmentation: The alkoxy radical undergoes fragmentation (β-scission) to yield the desired ketone product.
-
Catalyst Regeneration: The hydrosilane regenerates the active Co(III)-H catalyst to complete the catalytic cycle.
Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation of a Tertiary Allylic Alcohol (Adapted from Deng, et al.[8])
-
Materials:
-
Tertiary allylic alcohol
-
Co(II)-salen complex (catalyst)
-
Triethoxysilane ((EtO)₃SiH)
-
Toluene
-
Schlenk tube or similar reaction vessel
-
Balloon filled with air
-
-
Procedure:
-
To a Schlenk tube, add the tertiary allylic alcohol, the Co(II)-salen catalyst, and toluene.
-
Add triethoxysilane to the mixture.
-
Fit the Schlenk tube with a balloon filled with air.
-
Heat the reaction mixture to 60 °C and stir for the required duration (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the ketone product.
-
Data Summary:
| Tertiary Allylic Alcohol Substrate | Product | Yield (%) | Reference |
| 1-Phenyl-2-propen-1-ol derivative | Substituted acetophenone | High | [8] |
| Various substituted allylic alcohols | Corresponding ketones | Good to high | [8] |
Catalytic Cycle Diagram
Ruthenium Tetroxide (RuO₄) Mediated Oxidation
Application Note:
Ruthenium tetroxide (RuO₄) is an exceptionally powerful oxidizing agent capable of cleaving a wide range of functional groups, including the C-C bonds of tertiary alcohols.[9][10] Due to its high reactivity and cost, RuO₄ is typically generated in situ from a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a stoichiometric amount of a co-oxidant, like sodium periodate (NaIO₄).[10][11] The reaction is often conducted in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) to facilitate both the oxidation and the regeneration of the catalyst.[9] While highly effective, the aggressive nature of RuO₄ means that functional group tolerance can be low, and careful control of the reaction conditions is necessary to avoid over-oxidation.[9]
Reaction Mechanism:
The oxidation with RuO₄ is believed to proceed through the formation of a ruthenate ester intermediate, followed by fragmentation.
-
Catalyst Generation: The co-oxidant (e.g., NaIO₄) oxidizes the Ru(III) precursor to the highly reactive Ru(VIII) species, RuO₄.
-
Intermediate Formation: The tertiary alcohol reacts with RuO₄, potentially forming a ruthenate ester-like intermediate.
-
C-C Bond Cleavage: This intermediate undergoes oxidative cleavage of a C-C bond adjacent to the carbinol carbon. For tertiary alcohols, this leads to the formation of a ketone and other fragmentation products.
-
Catalyst Regeneration: During the reaction, RuO₄ is reduced to a lower oxidation state (e.g., RuO₂). The co-oxidant then re-oxidizes the ruthenium species back to RuO₄, allowing the catalytic cycle to continue.[9]
Experimental Protocol: RuO₄-Catalyzed Oxidation of a Tertiary Alcohol (General procedure adapted from the literature[9][12])
-
Materials:
-
Tertiary alcohol
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Water
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve the tertiary alcohol in a mixture of CCl₄ and CH₃CN.
-
Add an aqueous solution of NaIO₄ (as the co-oxidant) to the flask.
-
Add a catalytic amount of RuCl₃·xH₂O to the vigorously stirred biphasic mixture. The reaction mixture will typically turn yellow-green.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by the color change (the disappearance of the yellow color of RuO₄) and by TLC or GC-MS analysis.
-
Upon completion, quench the reaction by adding a few drops of isopropanol to destroy any remaining RuO₄.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Summary:
Quantitative data for a broad range of tertiary alcohols is sparse in the provided search results, as RuO₄ is often used for more complex transformations. However, its ability to cleave C-C bonds is well-established.
| Substrate Type | General Product | Notes | References |
| Tertiary Alcohols | Ketones and/or Carboxylic Acids (via C-C cleavage) | High reactivity, potential for over-oxidation. | [9][10][12] |
| Unactivated C-H bonds (tertiary) | Tertiary Alcohols (Hydroxylation) | A different mode of oxidation, not C-C cleavage. | [12] |
Catalytic Cycle Diagram
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. youtube.com [youtube.com]
- 5. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2 (110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly iron-catalyzed oxidation of unstrained tertiary aromatic alcohols to ketones [html.rhhz.net]
- 8. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]
- 9. Ruthenium Tetroxide (RuO4) | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Ruthenium tetroxide - Wikipedia [en.wikipedia.org]
- 11. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 12. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Grignard reaction using ethylmagnesium bromide. It includes essential protocols, safety precautions, and data presentation to ensure a successful and safe experiment.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. Ethylmagnesium bromide (EtMgBr) is a commonly used Grignard reagent that acts as a nucleophilic source of an ethyl group. This protocol will focus on the reaction of ethylmagnesium bromide with a ketone to synthesize a tertiary alcohol.[1][2][3][4][5]
Reaction Scheme: EtBr + Mg → EtMgBr R₂C=O + EtMgBr → R₂C(OEt)MgBr R₂C(OEt)MgBr + H₃O⁺ → R₂C(OH)Et + Mg(OH)Br
Safety Precautions
Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Anhydrous Conditions: All glassware must be thoroughly dried before use, either by flame-drying under a vacuum or oven-drying.[9][10][11] The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture.[12]
-
Solvent Hazards: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions and are extremely flammable.[9][10] Ensure there are no open flames or spark sources in the vicinity. THF is generally recommended over diethyl ether due to its higher flash point.[7]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[9][10] An ice-water bath should be readily available to control the reaction rate, especially during the initial stages.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile gloves are often recommended).[6][8]
-
Workup Hazards: The addition of aqueous acid during the workup can be vigorous. Add the quenching solution slowly and with cooling.
Experimental Protocols
This section details the preparation of ethylmagnesium bromide and its subsequent reaction with a ketone.
3.1. Preparation of Ethylmagnesium Bromide
This procedure outlines the in-situ preparation of ethylmagnesium bromide. Commercially available solutions in diethyl ether or THF are also an option.[13][14]
Materials and Reagents:
| Reagent/Material | Quantity | Moles | Notes |
| Magnesium turnings | 1.5 g | 0.062 mol | Activate by grinding or with a crystal of iodine.[12] |
| Bromoethane | 7.05 g (4.8 mL) | 0.065 mol | Use freshly distilled bromoethane. |
| Anhydrous Diethyl Ether or THF | 30 mL | - | Must be completely dry. |
| Iodine | 1 crystal | - | To initiate the reaction.[9][10] |
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.[6] A calcium chloride drying tube should be placed on top of the condenser to protect the reaction from atmospheric moisture.[15]
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a stream of inert gas to activate the magnesium surface.[16] Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add a small portion (approximately 5 mL) of a solution of bromoethane in 20 mL of anhydrous diethyl ether or THF to the magnesium turnings. The reaction should start spontaneously, indicated by bubbling and a cloudy appearance.[15] If the reaction does not start, gentle warming with a water bath may be necessary.[9][10]
-
Addition of Bromoethane: Once the reaction has initiated, add the remaining bromoethane solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[17] If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure all the magnesium has reacted.[17] The resulting gray-brown solution is the ethylmagnesium bromide reagent.
3.2. Reaction with a Ketone (Example: Synthesis of 3-Phenyl-3-pentanol)
This protocol describes the reaction of the prepared ethylmagnesium bromide with acetophenone.
Materials and Reagents:
| Reagent/Material | Quantity | Moles | Notes |
| Ethylmagnesium bromide solution | ~0.062 mol | ~0.062 mol | From the previous step. |
| Acetophenone | 6.0 g (5.8 mL) | 0.05 mol | Dissolved in 20 mL of anhydrous diethyl ether or THF. |
| Saturated aqueous NH₄Cl or dilute HCl | As needed | - | For quenching the reaction. |
| Diethyl ether | As needed | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | As needed | - | For drying the organic layer. |
Procedure:
-
Addition of Ketone: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath. Add the solution of acetophenone in anhydrous diethyl ether or THF dropwise from the addition funnel with stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.
-
Workup (Quenching): Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or slowly add dilute hydrochloric acid while cooling in an ice bath.[11][18] This will protonate the alkoxide and dissolve the magnesium salts.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[18]
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the Grignard reaction, from reagent preparation to product purification.
Caption: Workflow of a Grignard reaction.
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents for Ethylmagnesium Bromide Preparation
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Volume (mL) | Moles (mol) | Molar Ratio |
| Magnesium | 24.31 | 1.5 | - | 0.062 | 1.0 |
| Bromoethane | 108.97 | 7.05 | 4.8 | 0.065 | 1.05 |
Table 2: Reagent Quantities and Molar Equivalents for Reaction with Acetophenone
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Volume (mL) | Moles (mol) | Molar Ratio |
| Ethylmagnesium Bromide | - | - | - | ~0.062 | 1.24 |
| Acetophenone | 120.15 | 6.0 | 5.8 | 0.05 | 1.0 |
These tables provide a clear summary of the quantitative data for easy comparison and replication of the experiment. The molar ratios are calculated relative to the limiting reagent in each step.
References
- 1. Outline the synthesis of the following alcohols using Grignard reagent: a.. [askfilo.com]
- 2. askfilo.com [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. dchas.org [dchas.org]
- 7. acs.org [acs.org]
- 8. faculty.fgcu.edu [faculty.fgcu.edu]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 12. How can you improve Grignard reactions? | Filo [askfilo.com]
- 13. brainly.in [brainly.in]
- 14. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Branched Tertiary Alcohols in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of branched tertiary alcohols, specifically tert-butyl alcohol and tert-amyl alcohol, as versatile solvents in scientific research and pharmaceutical development. Their unique physical and chemical properties make them valuable alternatives to more traditional solvents, offering advantages in specific applications.
Introduction to Branched Tertiary Alcohols as Solvents
Branched tertiary alcohols, such as tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), are characterized by a hydroxyl group attached to a tertiary carbon atom. This structural feature imparts unique properties, including steric hindrance around the hydroxyl group, which influences their reactivity and solvent behavior.[1] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation.[2]
tert-Butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor.[3] It is miscible with water, ethanol, and diethyl ether.[3] tert-Amyl alcohol , also a colorless liquid at room temperature with a camphor-like odor, is a useful alternative to TBA due to its lower melting point.[4] It is slightly soluble in water but miscible with many organic solvents.[4]
Key Applications in Research and Drug Development
Branched tertiary alcohols find utility in a range of applications, including:
-
Organic Synthesis: As reaction solvents, particularly in reactions where protic, non-nucleophilic, and relatively polar characteristics are desired. They are used in palladium-catalyzed cross-coupling reactions and as a medium for Grignard reactions.
-
Pharmaceutical Formulations: As co-solvents to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[5] Their volatility also makes them suitable for lyophilization processes.
-
Purification and Extraction: In crystallization and as extraction solvents due to their miscibility with a range of organic compounds and tunable solubility with water.
Quantitative Data on Solvent Properties
A summary of the physical and chemical properties of tert-butyl alcohol and tert-amyl alcohol is presented below for easy comparison.
Table 1: Physical and Chemical Properties of tert-Butyl Alcohol and tert-Amyl Alcohol
| Property | tert-Butyl Alcohol | tert-Amyl Alcohol |
| IUPAC Name | 2-Methylpropan-2-ol | 2-Methylbutan-2-ol |
| CAS Number | 75-65-0 | 75-85-4 |
| Molecular Formula | C₄H₁₀O | C₅H₁₂O |
| Molecular Weight | 74.12 g/mol | 88.15 g/mol |
| Appearance | Colorless solid or liquid | Colorless liquid |
| Odor | Camphor-like | Camphor-like |
| Melting Point | 25-26 °C | -9 °C |
| Boiling Point | 82-83 °C | 101-103 °C |
| Density | 0.775 g/mL | 0.805 g/cm³ |
| Flash Point | 11 °C | 19 °C |
| Solubility in Water | Miscible | 12 g/100 mL |
Sources:[3][4][6][7][8][9][10][11][12]
Table 2: Solubility of Selected Active Pharmaceutical Ingredients (APIs)
| Active Pharmaceutical Ingredient (API) | Solvent | Temperature (°C) | Solubility |
| Ibuprofen | tert-Butanol | Not Specified | Poorly soluble in water, more soluble in alcohol-water mixtures.[13] |
| Naproxen | Ethanol | 25 | 15 mg/mL[14] |
| Acetaminophen | Ethanol | Not Specified | ~25 mg/mL[15] |
| Caffeine | Ethanol | Not Specified | Soluble |
Experimental Protocols
Detailed methodologies for key experiments utilizing branched tertiary alcohols as solvents are provided below.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling in tert-Amyl Alcohol
This protocol describes the cross-coupling of an aryl halide with a boronic acid to form a biaryl compound, a common reaction in pharmaceutical synthesis.[16]
Materials:
-
Aryl halide (e.g., 5-bromopyrimidine)
-
Aryl boronic acid (e.g., furan-3-ylboronic acid)
-
NiCl₂(PCy₃)₂ (catalyst)
-
Tripotassium phosphate (K₃PO₄) (base)
-
tert-Amyl alcohol (solvent)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), aryl boronic acid (1.1 equiv), NiCl₂(PCy₃)₂ (0.5 mol%), and K₃PO₄ (1.5 equiv).
-
Equip the flask with a reflux condenser and a septum.
-
Evacuate the flask and backfill with argon or nitrogen gas (repeat three times).
-
Add tert-amyl alcohol (to a concentration of 0.3 M) via cannula.
-
Stir the resulting heterogeneous mixture at room temperature for 1 hour under a positive pressure of nitrogen.
-
Place the reaction vessel into a pre-heated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 1 M HCl to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of tert-Butyl Alcohol via Grignard Reaction
This protocol demonstrates the synthesis of a tertiary alcohol, a reaction type where the product itself is a branched tertiary alcohol.[17][18][19]
Materials:
-
Acetone
-
Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Dilute sulfuric acid (H₂SO₄) or aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware (oven-dried)
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
In the flask, place a solution of acetone in anhydrous diethyl ether or THF.
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred acetone solution. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add dilute sulfuric acid or saturated aqueous ammonium chloride to quench the reaction and hydrolyze the intermediate alkoxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation to obtain the crude tert-butyl alcohol.
-
Further purification can be achieved by distillation.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of branched tertiary alcohols.
Logical Workflow for Solvent Selection in Pharmaceutical Crystallization
The selection of an appropriate solvent is a critical step in the crystallization process of an Active Pharmaceutical Ingredient (API). This workflow outlines the decision-making process, where a branched tertiary alcohol could be considered.
Caption: A logical workflow for selecting a solvent for API crystallization.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram illustrates the general experimental steps for the Suzuki-Miyaura cross-coupling reaction as described in Protocol 4.1.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. beyondbenign.org [beyondbenign.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Laboratory Safety and Handling of Flammable Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flammable alcohols, such as methanol, ethanol, and isopropanol, are ubiquitous in research, development, and quality control laboratories. While essential for a vast array of scientific procedures, their inherent flammability presents significant safety risks if not handled with the utmost care. Adherence to strict safety protocols is paramount to prevent fires, explosions, and exposure to hazardous vapors. These application notes provide detailed procedures and safety data for the proper handling, storage, and disposal of flammable alcohols in a laboratory setting.
Quantitative Flammability Data
Understanding the physical properties of flammable alcohols is critical for a thorough risk assessment. The following table summarizes key flammability data for the most common alcohols used in laboratory settings.
| Property | Methanol (CH₃OH) | Ethanol (C₂H₅OH) | Isopropanol (C₃H₇OH) |
| Flash Point | 11-12 °C (52-54 °F)[1][2] | 13-16.6 °C (55-62 °F)[1][3] | 11.7-13 °C (53-55 °F)[4] |
| Autoignition Temperature | 385-470 °C (725-878 °F)[2] | 363 °C (685 °F)[1] | 399 °C (750 °F)[4] |
| Lower Explosive Limit (LEL) | 6.0% by volume in air[2] | 2.5% by volume in air[3] | 2.0% by volume in air[4] |
| Upper Explosive Limit (UEL) | 36% by volume in air[2] | 13.5% by volume in air[3] | 12.7% by volume in air[4] |
| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 0[5][6] | Health: 2, Flammability: 3, Instability: 0[7][8] | Health: 1, Flammability: 3, Instability: 0[4] |
Key Safety Concepts and Workflows
Visualizing fundamental safety principles and emergency procedures can enhance understanding and recall. The following diagrams illustrate critical concepts for working with flammable alcohols.
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. Methanol - Wikipedia [en.wikipedia.org]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Environment Inc. - NFPA Chemicals [newenv.com]
- 7. reddit.com [reddit.com]
- 8. safety - Why does ethanol have a health rating of [2] in NFPA 704 whereas methanol, which is far more toxic, has a rating of only [1]? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Ethyl-3-methyl-2-pentanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 3-Ethyl-3-methyl-2-pentanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The predominant and most effective method for synthesizing this compound is the Grignard reaction. This involves reacting 3-methyl-2-pentanone with a Grignard reagent, typically ethylmagnesium bromide. This reaction is highly valued for its efficiency in forming carbon-carbon bonds.
Q2: What are the critical factors influencing the yield of this Grignard synthesis?
Several factors are pivotal in maximizing the yield of this compound:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents, such as water or alcohols. The presence of even trace amounts of moisture can significantly reduce the yield by quenching the Grignard reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Reagent Quality: The purity of the magnesium turnings, ethyl halide, and 3-methyl-2-pentanone is crucial for a successful reaction.
-
Solvent Choice: The solvent plays a critical role in the formation and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used.
-
Reaction Temperature: The temperature must be carefully controlled throughout the reaction. The formation of the Grignard reagent is an exothermic process, and excessive heat can lead to unwanted side reactions. Subsequent reaction with the ketone is often carried out at reduced temperatures to improve selectivity.
-
Stoichiometry of Reactants: The molar ratio of the Grignard reagent to the ketone can influence the product yield and the formation of byproducts.
Q3: What are the primary side reactions to be aware of during the synthesis?
The main side reactions that can lower the yield of the desired tertiary alcohol include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a dimer (in this case, butane).
-
Reduction: In some cases, the Grignard reagent can reduce the ketone to a secondary alcohol.
-
Dehydration: The tertiary alcohol product can undergo acid-catalyzed dehydration during the workup, especially if conditions are too harsh, leading to the formation of alkenes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Failure of Grignard reagent to form due to moisture or inactive magnesium. | Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by crushing them before the reaction. |
| Low purity of starting materials. | Purify the 3-methyl-2-pentanone and ethyl bromide by distillation before use. | |
| Significant Amount of Unreacted Ketone | Incomplete reaction or enolization of the ketone. | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. Ensure a slight excess of the Grignard reagent is used. |
| Presence of Butane Byproduct | Wurtz coupling reaction. | Add the ethyl bromide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide. |
| Formation of Alkene Impurities | Dehydration of the tertiary alcohol product during acidic workup. | Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride, instead of strong acids. Avoid excessive heating during the workup. |
| Difficult Product Purification | Emulsion formation during the aqueous workup. | Add the reaction mixture to the quenching solution with vigorous stirring. The addition of a saturated brine solution can help to break up emulsions. |
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield for Tertiary Alcohol Synthesis
| Solvent | Relative Reaction Rate | Typical Yield Range | Key Considerations |
| Diethyl Ether | Moderate | Good to Excellent | Highly flammable with a low boiling point. Less prone to side reactions with the solvent itself. |
| Tetrahydrofuran (THF) | High | Good to Excellent | Higher boiling point allows for higher reaction temperatures. Can form radical byproducts with some Grignard reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Moderate to High | Good to Excellent | A greener alternative to THF, with a lower tendency to form peroxides and better phase separation with water during workup.[1] |
| Cyclopentyl methyl ether (CPME) | Moderate | Good | Another greener solvent option with a high boiling point and resistance to peroxide formation.[1] |
Experimental Protocols
Detailed Methodology for the Grignard Synthesis of this compound
1. Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly dried in an oven at 120 °C for several hours and assembled hot under a stream of dry nitrogen or argon gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
In the addition funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with 3-Methyl-2-pentanone:
-
Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Prepare a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether and place it in the addition funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
3. Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer and milder alternative to using strong acids, which can cause dehydration of the product.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for improving the yield of this compound.
References
Identifying and minimizing side products in Grignard reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize side products in Grignard reactions.
Troubleshooting Guide
Q1: My Grignard reaction has a very low yield or is not starting at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in a Grignard reaction is a common issue, often stemming from the deactivation of the highly reactive Grignard reagent. Here are the primary factors to investigate:
-
Presence of Protic Solvents or Moisture: Grignard reagents are strong bases and will react with even weakly acidic protons from sources like water, alcohols, or terminal alkynes.[1][2][3] This reaction protonates the organometallic species, rendering it non-nucleophilic and reducing your yield.
-
Troubleshooting: Ensure all glassware is rigorously dried, either in an oven overnight (120-150°C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).[4][5] Solvents must be anhydrous. Ethers like THF and diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in anhydrous grade and used promptly.[6]
-
-
Quality and Activation of Magnesium: The surface of magnesium turnings can oxidize upon exposure to air, forming a passivating layer of magnesium oxide (MgO) that prevents the reaction with the alkyl/aryl halide.[7][8]
-
Troubleshooting: Use fresh, shiny magnesium turnings.[9] If the magnesium appears dull, it requires activation. Common activation methods include:
-
-
Purity of Reagents: Impurities in the alkyl/aryl halide or the solvent can quench the reaction.
-
Troubleshooting: Ensure your starting halide is pure and free of water. Passing it through a short column of activated alumina can remove trace moisture.[6]
-
-
Reaction Initiation: Sometimes, the reaction simply has a long induction period.[3]
Troubleshooting Workflow for a Failed Grignard Reaction
Below is a logical workflow to diagnose and solve issues with a Grignard reaction that has failed to initiate or resulted in a low yield.
Frequently Asked Questions (FAQs)
Q2: I am observing a significant amount of a high-boiling, non-polar byproduct. What is it and how can I prevent its formation?
A2: This is likely a homocoupling product (R-R) resulting from a Wurtz-type reaction . This occurs when the already-formed Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X).[11][12] This side reaction is particularly prevalent with more reactive halides.
Mechanism of Wurtz Coupling Side Reaction
Minimization Strategies for Wurtz Coupling:
| Strategy | Principle | Experimental Action |
| Slow Addition | Maintain a low concentration of the halide relative to the magnesium surface. | Add the halide solution dropwise to the magnesium suspension using an addition funnel.[11] |
| Low Temperature | Reduce the rate of the coupling reaction, which often has a higher activation energy than Grignard formation. | Perform the reaction at a lower temperature (e.g., 0 °C or below), especially during the addition of the halide.[11] |
| Dilute Conditions | Decrease the frequency of collisions between the Grignard reagent and the unreacted halide. | Use a larger volume of anhydrous solvent.[11] |
| High Magnesium Surface Area | Promote the rapid reaction of the halide with magnesium, minimizing its availability to react with the formed Grignard reagent. | Use a sufficient excess of high-quality, activated magnesium turnings.[11] |
Q3: My reaction with a ketone is giving back a lot of my starting material after workup. What is happening?
A3: This issue often arises from two competing side reactions, especially with sterically hindered ketones or bulky Grignard reagents: enolization and reduction .[13][14]
-
Enolization: The Grignard reagent acts as a base rather than a nucleophile, abstracting an acidic α-proton from the ketone to form a magnesium enolate.[14][15] During aqueous workup, this enolate is protonated, regenerating the starting ketone.[13]
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can transfer a hydride to the carbonyl carbon via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction). This produces a secondary alcohol from the ketone and an alkene from the Grignard reagent.[13]
Competition Between 1,2-Addition and Enolization
Minimization Strategies for Enolization/Reduction:
| Strategy | Principle | Experimental Action |
| Use of Additives | Lewis acids like Cerium(III) chloride (CeCl₃) coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over deprotonation.[16] | Add anhydrous CeCl₃ to the ketone and stir for 30-60 minutes before the slow addition of the Grignard reagent at low temperature (-78 °C). |
| Lower Temperature | Nucleophilic addition is often favored kinetically at lower temperatures. | Perform the addition of the Grignard reagent at low temperatures, such as -78 °C.[17] |
| Change Reagent | Organolithium reagents are generally more nucleophilic and less basic than Grignards, which can favor addition. | Consider using the corresponding organolithium reagent if compatible with other functional groups. |
| Use "Turbo-Grignard" | Grignard reagents prepared with lithium chloride (RMgCl·LiCl) are more reactive and can favor addition over side reactions.[9] | Prepare the Grignard reagent in the presence of anhydrous LiCl. |
Q4: I am trying to react a Grignard reagent with an ester to produce a ketone, but I am only isolating a tertiary alcohol. How can I stop the reaction at the ketone stage?
A4: Stopping a Grignard reaction with an ester at the ketone stage is notoriously difficult. The initial addition produces an unstable tetrahedral intermediate that eliminates an alkoxide to form a ketone.[7][18] This newly formed ketone is often more reactive towards the Grignard reagent than the starting ester, leading to a second addition and the formation of a tertiary alcohol.[18][19][20]
Solutions:
-
Weinreb Amides: The most reliable method is to use a Weinreb amide (N-methoxy-N-methyl amide) instead of an ester. The Grignard reagent adds to form a stable chelated intermediate. This intermediate does not break down to a ketone until the acidic workup, preventing over-addition.[17][18]
-
Highly Hindered Reagents/Substrates: In some specific cases, using a very sterically hindered Grignard reagent or ester at very low temperatures can allow for the isolation of the ketone, but this is not a general solution.
Experimental Protocols
Protocol: Titration of Grignard Reagent Concentration
Accurately knowing the concentration of your Grignard reagent is critical for stoichiometry and minimizing side reactions. Because these reagents can degrade upon storage, titrating a sample from each batch before use is highly recommended.[21]
Method 1: Titration with Diphenylacetic Acid [22][23]
-
Preparation:
-
Under an inert atmosphere (N₂ or Ar), accurately weigh ~50-100 mg of diphenylacetic acid into a flame-dried flask equipped with a stir bar.
-
Dissolve the acid in 2-3 mL of anhydrous THF.
-
-
Titration:
-
Draw a precise volume (e.g., 1.00 mL) of the Grignard solution into a gas-tight syringe.
-
Slowly add the Grignard reagent dropwise to the stirring solution of diphenylacetic acid.
-
The initial reaction is the deprotonation of the carboxylic acid.
-
The endpoint is the first appearance of a persistent, faint yellow color.[22][23] This color change occurs when all the carboxylic acid has been consumed, and the Grignard reagent begins to deprotonate the benzylic position, forming a colored, conjugated anion.[22]
-
-
Calculation:
-
Moles of Diphenylacetic Acid = (Mass of acid) / (Molar Mass of acid, 212.24 g/mol )
-
Molarity of Grignard (M) = (Moles of Diphenylacetic Acid) / (Volume of Grignard added in L)
-
Method 2: Titration with Iodine (for Knochel-type reagents) [24][25]
-
Preparation:
-
To a flame-dried vial under inert atmosphere, add a known mass of iodine (e.g., 100 mg).
-
Dissolve the iodine in a solution of LiCl in dry THF (e.g., 1.0 mL of a 0.5 M solution). This results in a dark brown solution.[24]
-
Cool the solution to 0 °C in an ice bath.
-
-
Titration:
-
Slowly add the Grignard reagent dropwise via syringe to the stirred iodine solution.
-
The endpoint is reached when the solution turns from light yellow to colorless.[24]
-
-
Calculation:
-
Moles of Iodine = (Mass of I₂) / (Molar Mass of I₂, 253.81 g/mol )
-
Molarity of Grignard (M) = (Moles of Iodine) / (Volume of Grignard added in L)
-
Note: This reaction has a 1:1 stoichiometry (RMgX + I₂ → RI + MgXI).
-
References
- 1. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. youtube.com [youtube.com]
- 3. cerritos.edu [cerritos.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. reddit.com [reddit.com]
- 10. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. adichemistry.com [adichemistry.com]
- 15. organic chemistry - Why don't Gringard Reagents react with carbonyls at the alpha position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. chemicalforums.com [chemicalforums.com]
- 23. researchgate.net [researchgate.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. chemtips.wordpress.com [chemtips.wordpress.com]
Methods for separating unreacted reagents from 3-Ethyl-3-methyl-2-pentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Ethyl-3-methyl-2-pentanol, particularly after its synthesis via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted reagents and byproducts I need to separate from my this compound product after a Grignard reaction?
Following the synthesis of this compound using a Grignard reaction, the crude product mixture commonly contains unreacted starting materials and various byproducts. The primary species to be separated include:
-
Unreacted Magnesium: Solid magnesium turnings that did not react.
-
Unreacted Alkyl Halide: For instance, ethyl bromide, which is volatile.
-
Unreacted Carbonyl Compound: The ketone or ester used in the synthesis.
-
Grignard Reagent Byproducts: Such as biphenyl (if bromobenzene was used as a precursor) and other coupling products.
-
Magnesium Salts: Magnesium alkoxides are formed as intermediates and are converted to magnesium hydroxide or other salts during the workup.[1]
-
Solvent: Typically an ether like diethyl ether or tetrahydrofuran (THF).
Q2: How do I quench the Grignard reaction and remove the magnesium salts?
The initial and critical step in the workup is to quench the reaction to decompose any remaining Grignard reagent and to hydrolyze the magnesium alkoxide salt of the alcohol product. This is typically achieved by the slow and careful addition of an aqueous solution.
Common quenching agents include:
-
Dilute Acid: A cold, dilute solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used.[2] The acid neutralizes the magnesium salts, forming water-soluble magnesium sulfate or chloride, which can then be separated in an aqueous layer.
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is a milder quenching agent and is often preferred to avoid potential acid-catalyzed side reactions of the tertiary alcohol, such as dehydration.[3][4]
The choice of quenching agent can impact the efficiency of the separation and the purity of the final product.
Q3: What is the purpose of liquid-liquid extraction in the purification process?
Liquid-liquid extraction is a fundamental technique used to isolate the desired alcohol from the aqueous layer and other water-soluble impurities.[1] After quenching, the reaction mixture will form two layers: an organic layer containing the product and the ether solvent, and an aqueous layer containing the dissolved magnesium salts and other polar impurities. A separatory funnel is used to physically separate these two layers. The aqueous layer is often extracted one or more times with additional ether to ensure complete recovery of the product.[2][4]
Q4: My final product is wet. How do I remove residual water?
After extraction, the organic layer will be saturated with a small amount of water. A drying agent is used to remove this residual water before the final purification step. Common drying agents for ethereal solutions include:
-
Anhydrous Magnesium Sulfate (MgSO₄)[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[3]
-
Anhydrous Potassium Carbonate (K₂CO₃)[4]
The drying agent is added to the organic solution, which is then swirled and allowed to stand. The hydrated drying agent is subsequently removed by filtration.
Q5: What is the final step to obtain pure this compound?
The final purification step is typically distillation.[1][2] This separates the desired alcohol from the low-boiling-point ether solvent and any other volatile impurities. Fractional distillation can be employed for more precise separation if the boiling points of the impurities are close to that of the product. The boiling point of this compound is approximately 139-142°C.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Low yield of the final product | Incomplete reaction or loss of product during workup. | Ensure all reagents are anhydrous for the Grign's reaction. During extraction, perform multiple extractions of the aqueous layer with the organic solvent to maximize product recovery. |
| Product is contaminated with a high-boiling impurity | Incomplete separation during distillation. | Use a fractionating column for the distillation to improve separation efficiency. Ensure the distillation is performed slowly to allow for proper equilibration. |
| Product appears cloudy after distillation | Presence of water. | Ensure the organic layer was thoroughly dried with a suitable drying agent before distillation. |
Experimental Protocols
Protocol 1: Quenching and Extraction
-
Cool the reaction mixture in an ice bath.
-
Slowly and with vigorous stirring, add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction flask.[3][4] The addition should be done dropwise to control the exothermic reaction.
-
Continue stirring until the magnesium salts are dissolved and two distinct layers are visible.
-
Transfer the mixture to a separatory funnel.
-
Separate the lower aqueous layer from the upper organic (ether) layer.[1]
-
Extract the aqueous layer with two additional portions of diethyl ether to recover any dissolved product.
-
Combine all the organic layers.
-
Wash the combined organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a wash with saturated sodium chloride (brine) solution.[2][3]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Filter to remove the drying agent.
Protocol 2: Distillation
-
Set up a simple or fractional distillation apparatus.
-
Transfer the dried and filtered organic solution to the distillation flask.
-
Gently heat the distillation flask.
-
First, collect the low-boiling solvent (diethyl ether, boiling point ~34.6°C).
-
Once the solvent has been removed, increase the heating to distill the this compound. Collect the fraction that boils in the range of 139-142°C.[4]
Visualizations
Caption: Workflow for the separation of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Preventing acid-catalyzed dehydration of tertiary alcohols during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the acid-catalyzed dehydration of tertiary alcohols during experimental workup, particularly following Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and workup of tertiary alcohols.
Issue 1: Low or No Yield of the Desired Tertiary Alcohol with Concomitant Formation of an Alkene.
| Possible Cause | Recommended Solution |
| Acid-catalyzed dehydration during workup: The use of strong acids (e.g., concentrated HCl or H₂SO₄) to quench the reaction protonates the tertiary alcohol, leading to the formation of a stable tertiary carbocation which then eliminates a proton to form an alkene. | Use a milder quenching agent such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the alkoxide intermediate without creating a highly acidic environment that promotes dehydration.[1] |
| Elevated temperature during workup: Heat can promote the E1 elimination reaction, even with milder acids. | Perform the workup at a low temperature by adding the reaction mixture to the quenching solution over ice with vigorous stirring. |
| Concentrated acid was used: Even if a dilute acid is planned, accidental use of a concentrated acid will significantly increase the rate of dehydration. | Always double-check the concentration of the acid used for the workup. It is recommended to use dilute acids (e.g., 1 M HCl) and add them slowly at a low temperature. |
Issue 2: The Grignard Reaction Failed, Resulting in a Low Yield of the Tertiary Alcohol.
| Possible Cause | Recommended Solution |
| Presence of water or protic solvents: Grignard reagents are highly basic and will be quenched by any source of protons, such as water, alcohols, or even trace moisture in the glassware or solvent. | Ensure all glassware is thoroughly dried before use, for example, by flame-drying or oven-drying. Use anhydrous solvents, and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. |
| Impure magnesium: The surface of the magnesium metal may be coated with magnesium oxide, which can inhibit the reaction. | Use fresh, high-quality magnesium turnings. The magnesium can be activated prior to the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Slow initiation of the Grignard reaction: The reaction between the organohalide and magnesium can sometimes be slow to start. | Gentle heating or sonication can be used to initiate the reaction. Once the reaction begins, it is often exothermic and may require cooling to maintain a controlled rate. |
Frequently Asked Questions (FAQs)
Q1: Why are tertiary alcohols so prone to acid-catalyzed dehydration?
A1: Tertiary alcohols readily undergo dehydration in the presence of an acid because the reaction proceeds through a relatively stable tertiary carbocation intermediate. The reaction follows an E1 mechanism: the acidic conditions protonate the hydroxyl group, turning it into a good leaving group (water). The departure of water forms a stable tertiary carbocation, which then loses a proton from an adjacent carbon to form an alkene.[2][3][4]
Q2: What is the advantage of using saturated ammonium chloride solution for the workup?
A2: Saturated ammonium chloride solution is a weak acid and provides a gentle source of protons to quench the magnesium alkoxide formed after the Grignard addition. It is acidic enough to protonate the alkoxide to the desired alcohol but not so acidic as to cause the subsequent dehydration of the sensitive tertiary alcohol product.[1]
Q3: Can I use a basic workup to avoid dehydration?
A3: While a basic workup would avoid acid-catalyzed dehydration, it can be problematic for Grignard reactions. The magnesium salts formed during the reaction (Mg(OH)X) are often gelatinous and can make the separation of the organic and aqueous layers difficult. An ammonium chloride workup helps to keep these magnesium salts soluble in the aqueous layer, facilitating a cleaner extraction.
Q4: I observe an alkene as a byproduct. How can I remove it from my desired tertiary alcohol?
A4: Purification can often be achieved through column chromatography, as the polarity of the alkene is significantly lower than that of the alcohol. Recrystallization may also be an effective method if the tertiary alcohol is a solid.
Q5: At what temperature should I perform the workup?
A5: It is highly recommended to perform the workup at low temperatures, typically between 0 °C and room temperature. Adding the reaction mixture to a chilled quenching solution helps to dissipate the heat generated from the neutralization reaction and minimizes the risk of dehydration.
Quantitative Data on Workup Conditions
Disclaimer: The following data is compiled from different sources and experimental conditions may vary. This table is for illustrative purposes to highlight the potential differences in yield and should not be considered a direct comparative analysis.
| Tertiary Alcohol | Workup Condition | Reported Yield (%) | Reference |
| Triphenylmethanol | Sulfuric Acid | 29.08 | |
| Triphenylmethanol | Sulfuric Acid | 45-50 | [5] |
| 2-Methyl-2-hexanol | Hydrochloric Acid or Sulfuric Acid | ~65% (calculated from reported masses) | [6] |
| 2-Methyl-2-hexanol | Ammonium Chloride | Not explicitly stated, but protocol is provided for this method | [2] |
Experimental Protocols
Protocol 1: Mild Workup using Saturated Ammonium Chloride
This protocol is recommended for the synthesis of tertiary alcohols that are prone to acid-catalyzed dehydration.
-
Cool the Reaction Mixture: After the Grignard reaction is complete, cool the reaction flask in an ice bath to 0 °C.
-
Prepare the Quenching Solution: In a separate flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution in an ice bath.
-
Quench the Reaction: Slowly and with vigorous stirring, add the cooled Grignard reaction mixture to the chilled saturated ammonium chloride solution. The addition should be done dropwise to control the exotherm.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine and Wash: Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
Protocol 2: Acidic Workup using Dilute Hydrochloric Acid
This protocol may be suitable for less sensitive tertiary alcohols or when a mild workup is not effective at breaking up emulsions.
-
Cool the Reaction Mixture: After the Grignard reaction is complete, cool the reaction flask in an ice bath to 0 °C.
-
Prepare the Quenching Solution: In a separate flask, prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl). Cool this solution in an ice bath.
-
Quench the Reaction: Slowly and with vigorous stirring, add the cooled Grignard reaction mixture to the chilled dilute HCl solution. Monitor the temperature and add the mixture at a rate that keeps the temperature below room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not clearly visible, more ether may be added. Separate the layers and extract the aqueous layer with a suitable organic solvent two to three times.
-
Combine and Wash: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
Visualizations
Acid-Catalyzed Dehydration of a Tertiary Alcohol (E1 Mechanism)
Caption: E1 mechanism of acid-catalyzed dehydration of a tertiary alcohol.
Troubleshooting Workflow for Low Tertiary Alcohol Yield
Caption: Troubleshooting guide for low yield in tertiary alcohol synthesis.
Experimental Workflow for Mild Workup
Caption: Workflow for a mild workup using saturated ammonium chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tsijournals.com [tsijournals.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
Optimizing reaction conditions for the synthesis of tertiary alcohols
Technical Support Center: Synthesis of Tertiary Alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for optimizing the synthesis of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary alcohols?
A1: The most prevalent methods involve the reaction of organometallic reagents with ketones or esters.[1][2][3] The two primary classes of reagents used are:
-
Grignard Reagents (R-MgX): These are prepared by reacting an alkyl or aryl halide with magnesium metal.[3][4] They react with ketones to form tertiary alcohols.[1][2] When reacted with esters, two equivalents of the Grignard reagent add to the carbonyl group, resulting in a tertiary alcohol where two of the alkyl/aryl groups are identical.[1][5][6]
-
Organolithium Reagents (R-Li): These are typically prepared by reacting an alkyl or aryl halide with lithium metal.[6] Similar to Grignard reagents, they add to ketones and esters to produce tertiary alcohols.[7][8]
Q2: Why must Grignard and organolithium reactions be carried out under anhydrous (dry) conditions?
A2: Both Grignard and organolithium reagents are extremely strong bases. They will readily react with any compound that has an acidic proton, such as water, alcohols, or amines.[4][9][10] This reaction, often called "quenching," consumes the organometallic reagent by converting it into an alkane, which prevents it from reacting with the desired ketone or ester and significantly lowers the yield.[10] Therefore, all glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[4][9][11]
Q3: Can I use an ester to synthesize a tertiary alcohol with three different R-groups?
A3: No, this is not directly possible in a single step using a Grignard or organolithium reaction. The reaction of an ester with these reagents involves two successive additions of the organometallic reagent.[1][12] This process inherently results in a tertiary alcohol where at least two of the R-groups attached to the alcohol carbon are identical.[1] To synthesize a tertiary alcohol with three distinct R-groups, you must use a ketone as the starting material.[1]
Q4: What is the typical workup procedure for these reactions?
A4: The initial reaction forms a magnesium or lithium alkoxide salt. To obtain the final alcohol product, this intermediate must be hydrolyzed by adding a weak acid, typically an aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] This protonates the alkoxide to form the tertiary alcohol and dissolves the magnesium or lithium salts so they can be removed in an aqueous wash.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tertiary alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Glassware/Solvent: The organometallic reagent was quenched by water.[9][13] 2. Inactive Magnesium: The magnesium turnings have an oxide layer preventing the reaction.[14] 3. Poor Quality Reagents: The alkyl/aryl halide or carbonyl compound may be impure or contain water. | 1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use.[4] Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF).[15] 2. Activate Magnesium: Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface.[14] A small crystal of iodine can also be added to help initiate the reaction.[14][16] 3. Purify Reagents: Distill liquid reagents and ensure solids are thoroughly dried before use. |
| Formation of Biphenyl Side Product (in Phenyl Grignard reactions) | Unreacted phenylmagnesium bromide can couple during workup or through side reactions.[5][16] | This is a common side product. Most of it can be removed during purification. Biphenyl is non-polar and highly soluble in hydrocarbon solvents like petroleum ether or hexanes, while the tertiary alcohol (e.g., triphenylmethanol) is much less soluble. Washing the crude solid with cold petroleum ether will dissolve the biphenyl, leaving the purified alcohol behind.[16] |
| Oily or Viscous Crude Product that Won't Crystallize | The crude product contains significant impurities, such as unreacted starting material or side products, which inhibit crystallization. | 1. Extraction/Wash: Perform an extraction and wash the organic layer with a dilute NaOH solution to remove any acidic impurities.[17] 2. Chromatography: If simple washing or recrystallization fails, column chromatography is the most effective method for purifying viscous or oily products.[17] |
| Reaction Fails to Initiate | 1. Magnesium Oxide Layer: As above, the magnesium surface is not active.[14] 2. Reaction is Too Dilute: Insufficient concentration of reagents. 3. Reaction is Too Cold: Low temperatures can sometimes prevent initiation. | 1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with your hands or a warm water bath.[9] Use an ultrasonic bath if available. 2. Concentrate: Ensure the initial addition of the alkyl halide is to a minimal amount of ether covering the magnesium.[16] 3. Gentle Heating: Warm the flask gently to start the exothermic reaction. Once started, it should sustain itself.[9] |
Detailed Experimental Protocol: Synthesis of Triphenylmethanol
This protocol details the synthesis of triphenylmethanol via the reaction of phenylmagnesium bromide (a Grignard reagent) with methyl benzoate (an ester).[5][11]
Reagents & Materials:
-
Magnesium turnings (2.0 g, 0.082 mol)
-
Anhydrous diethyl ether (~100 mL)
-
Bromobenzene (9.5 mL, 0.090 mol)
-
Methyl benzoate (5.0 g, 0.037 mol)
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum Ether (for purification)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, drying tube (CaCl₂)
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried three-necked flask with a dropping funnel and reflux condenser. Place the magnesium turnings in the flask.[9]
-
Prepare a solution of bromobenzene in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance.[9] If it doesn't start, gently warm the flask or add a crystal of iodine.
-
Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
After the addition is complete, gently reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[5]
-
-
Reaction with Methyl Benzoate:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the methyl benzoate in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the methyl benzoate solution dropwise to the cooled, stirring Grignard reagent. Control the rate to maintain a gentle reaction. A white solid (the alkoxide salt) will precipitate.[9]
-
After addition, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a flask containing ~50 g of ice and 50 mL of 10% sulfuric acid.[5] Stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the ether layer from the aqueous layer.
-
Extract the aqueous layer with two additional 25 mL portions of ether. Combine all organic layers.[16]
-
Wash the combined organic layer with 25 mL of water, followed by 25 mL of 5% NaOH, and finally with 25 mL of saturated NaCl (brine).[5]
-
Dry the ether solution over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and reduce the volume of the ether by heating on a steam bath.
-
To the concentrated solution, add 25 mL of a non-polar solvent like petroleum ether or hexanes to induce crystallization and help remove the biphenyl byproduct.[5][16]
-
Cool the solution in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold petroleum ether.
-
Air-dry the purified triphenylmethanol and determine its mass and melting point.
-
Visual Guides and Workflows
Caption: General mechanism of tertiary alcohol synthesis.
Caption: Step-by-step experimental workflow.
Caption: Decision tree for troubleshooting low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. studycorgi.com [studycorgi.com]
- 5. amherst.edu [amherst.edu]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. studylib.net [studylib.net]
- 10. quora.com [quora.com]
- 11. athabascau.ca [athabascau.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. quora.com [quora.com]
- 16. cerritos.edu [cerritos.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Effective Quenching Methods for Grignard Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching Grignard reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workups.
Troubleshooting Guide
Q1: My quenching process is violently exothermic and difficult to control. What's happening and how can I mitigate this?
A1: The quenching of a Grignard reaction is inherently exothermic due to the rapid protonation of the highly basic Grignard reagent and the resulting alkoxide. Several factors can exacerbate this, leading to a dangerous and uncontrolled reaction.
Root Causes and Solutions:
| Issue | Root Cause | Recommended Action |
| Violent Reaction | Rapid addition of the quenching agent. | Always add the quenching agent dropwise and slowly to the reaction mixture. Use an addition funnel for better control. |
| "Volcano" Eruption | An induction period where the reaction is slow to start, followed by a sudden, rapid exotherm.[1] | Be patient and respect the induction period. Do not add more quenching agent if the reaction does not start immediately.[1] |
| Poor Heat Dissipation | Inadequate cooling of the reaction vessel. | Submerge the reaction flask in an ice bath before and during the entire quenching process to effectively dissipate the heat generated.[1] |
| Highly Concentrated Reaction | The reaction mixture is too concentrated, leading to a rapid temperature increase. | Dilute the reaction mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before quenching. |
Experimental Protocol: Controlled Quenching of a Grignard Reaction
-
Cooling: Once the Grignard reaction is complete, place the reaction flask in a well-maintained ice-water bath.
-
Slow Addition: Slowly add the chosen quenching solution (e.g., saturated aqueous ammonium chloride, 1M HCl) dropwise using an addition funnel while vigorously stirring the reaction mixture.
-
Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature rises rapidly, pause the addition until it subsides.
-
Completion: Continue the slow addition until no further exotherm is observed upon the addition of the quenching agent.
Q2: I'm observing a thick, unfilterable precipitate during my workup. How can I resolve this?
A2: The formation of magnesium salts (e.g., magnesium hydroxide, magnesium halide salts) is a common occurrence during the workup of Grignard reactions. These salts can often be difficult to filter and can trap the desired product, leading to lower yields.
Troubleshooting Magnesium Salt Precipitation:
| Issue | Root Cause | Recommended Action |
| Thick Precipitate | Formation of insoluble magnesium hydroxide when using water as the quenching agent. | Use a dilute acidic solution (e.g., 1M HCl, 10% H₂SO₄) or a saturated aqueous solution of ammonium chloride to quench the reaction. These reagents help to form more soluble magnesium salts.[2] |
| Persistent Solids | Incomplete dissolution of magnesium salts. | After the initial quench, allow the mixture to stir for an extended period (20 minutes to an hour) to ensure all salts have dissolved.[1] |
| Product Trapping | The desired product is occluded within the solid magnesium salts. | After quenching, add more organic solvent and stir vigorously to extract the product from the aqueous layer containing the dissolved salts. |
Q3: My product is acid-sensitive, and I'm seeing low yields or decomposition. What quenching method should I use?
A3: For acid-sensitive products, particularly tertiary alcohols which can undergo acid-catalyzed dehydration, the choice of quenching agent is critical. Strong acids should be avoided.[3]
Recommended Quenching Method for Acid-Sensitive Products:
The preferred method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl) .[2] Ammonium chloride is a weak acid and provides a controlled protonation of the alkoxide without significantly lowering the pH of the solution, thus preventing acid-catalyzed side reactions.[4][5]
Experimental Protocol: Quenching with Saturated Ammonium Chloride
-
Preparation: Prepare a saturated solution of ammonium chloride in water.
-
Cooling: Cool the completed Grignard reaction mixture in an ice bath.
-
Slow Addition: Slowly add the saturated ammonium chloride solution dropwise with vigorous stirring.
-
Extraction: Once the quenching is complete, proceed with the standard aqueous workup and extraction of the product into an organic solvent.
Q4: I'm struggling with emulsion formation during the extraction step. How can I break it?
A4: Emulsions are a common issue during the workup of Grignard reactions, often caused by the presence of fine magnesium salt precipitates and the nature of the solvent system.
Strategies to Break Emulsions:
| Technique | Description |
| Addition of Brine | Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion. |
| Filtration through Celite | Filter the entire mixture through a pad of Celite®. This can help to remove the fine particulate matter that is stabilizing the emulsion. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent with different polarity can sometimes disrupt the emulsion. |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own. |
| Centrifugation | If the emulsion is persistent and the scale allows, centrifuging the mixture can force the separation of the layers. |
Frequently Asked Questions (FAQs)
Q5: What are the most common quenching agents for Grignard reactions, and when should I use each?
A5: The choice of quenching agent depends on the stability of your product and the scale of your reaction.
Comparison of Common Quenching Agents:
| Quenching Agent | Advantages | Disadvantages | Best For |
| Water | Inexpensive and readily available. | Can lead to the formation of insoluble magnesium hydroxide, making workup difficult. The reaction can be very vigorous.[1] | Simple, robust products that are not acid-sensitive. |
| Dilute Mineral Acids (e.g., 1M HCl, 10% H₂SO₄) | Effectively dissolves magnesium salts, leading to a cleaner workup.[6] | Can cause dehydration of acid-sensitive products, especially tertiary alcohols. The reaction with unreacted magnesium can be highly exothermic and produce flammable hydrogen gas. | Products that are stable to acidic conditions. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Mildly acidic, preventing dehydration of sensitive products.[2][4] Helps to dissolve magnesium salts.[2] | May not be as effective as strong acids at dissolving large amounts of magnesium salts. | Acid-sensitive products, particularly tertiary alcohols.[3] |
Q6: How can I confirm that my Grignard reagent has formed before quenching?
A6: Low yields can sometimes be due to incomplete formation of the Grignard reagent. You can test for its presence before adding your electrophile. A common method involves quenching a small aliquot of the reaction mixture.
Methods to Confirm Grignard Reagent Formation:
| Method | Description |
| Quenching with Iodine (I₂) | A small sample of the reaction mixture is added to a solution of iodine in THF. The disappearance of the iodine color indicates the presence of the Grignard reagent. |
| Quenching with D₂O | A small aliquot is quenched with deuterium oxide (D₂O). The resulting hydrocarbon will incorporate a deuterium atom, which can be detected by NMR or mass spectrometry. |
Q7: What are the key safety considerations when quenching a Grignard reaction?
A7: Safety is paramount when working with Grignard reagents.
Key Safety Precautions:
-
Exothermic Reaction: Always cool the reaction mixture and add the quenching agent slowly to control the exotherm.[1]
-
Flammable Solvents: Grignard reactions are typically performed in flammable ethereal solvents. Ensure there are no ignition sources nearby.
-
Hydrogen Gas Evolution: Quenching with strong acids can produce flammable hydrogen gas. Ensure adequate ventilation and work in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves.
Visualizing the Quenching Workflow
The following diagram illustrates the decision-making process for selecting an appropriate quenching method for a Grignard reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. brainly.com [brainly.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Branched Alcohols by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of branched alcohols by distillation.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate isomeric branched alcohols by distillation?
Separating isomeric branched alcohols can be challenging due to their similar boiling points. The branching in their molecular structure affects intermolecular forces, leading to boiling points that are often very close to one another, making efficient separation by simple distillation difficult. For effective separation, fractional distillation with a high-efficiency column is typically required.
Q2: What is an azeotrope and how does it affect the distillation of branched alcohols?
An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation. Many branched alcohols form azeotropes with water or other solvents, which means that at a certain concentration, the vapor phase has the same composition as the liquid phase, preventing further separation. For example, tert-butanol forms an azeotrope with water, which can complicate its purification.
Q3: Can branched alcohols degrade during distillation?
Yes, tertiary and some secondary branched alcohols are susceptible to thermal degradation, particularly dehydration, at elevated temperatures. This acid-catalyzed reaction results in the formation of alkenes and water, introducing impurities into the distillate. To mitigate this, vacuum distillation is often employed to lower the boiling point and reduce the risk of decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Isomers | Insufficient column efficiency; boiling points are too close. | Increase the number of theoretical plates in the distillation column by using a longer packed column (e.g., Vigreux, Raschig rings). Optimize the reflux ratio to improve separation efficiency. |
| Constant Boiling Point Below Expected Value | Formation of a minimum-boiling azeotrope with a contaminant (e.g., water). | Use azeotropic distillation by introducing a third component (entrainer) to form a new, lower-boiling azeotrope with the contaminant. Alternatively, use a drying agent to remove water before distillation. |
| Product is Contaminated with Alkenes | Thermal decomposition (dehydration) of the alcohol during distillation. | Use vacuum distillation to reduce the boiling point of the alcohol. Ensure all glassware is clean and free of acidic residues that could catalyze the dehydration reaction. |
| Bumping or Unstable Boiling | Uneven heating or lack of nucleation sites. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Ensure the heating mantle is properly sized for the flask and provides even heat distribution. |
Experimental Protocols
Protocol 1: Fractional Distillation of a Mixture of 2-Pentanol and 3-Pentanol
This protocol outlines the separation of two isomeric branched alcohols using a high-efficiency fractional distillation column.
Materials:
-
Mixture of 2-pentanol and 3-pentanol
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus.
-
Add the alcohol mixture and boiling chips to the round-bottom flask.
-
Begin heating the mixture slowly.
-
Once boiling begins, carefully control the heating rate to establish a stable reflux within the column.
-
Collect the distillate in fractions, recording the temperature at which each fraction is collected.
-
Analyze the composition of each fraction using gas chromatography (GC) to determine the separation efficiency.
Protocol 2: Azeotropic Distillation for the Removal of Water from tert-Butanol
This protocol describes the use of benzene as an entrainer to break the tert-butanol/water azeotrope.
Materials:
-
tert-Butanol containing water
-
Benzene (entrainer)
-
Round-bottom flask
-
Distillation column
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus with the Dean-Stark trap placed between the column and the condenser.
-
Charge the round-bottom flask with the wet tert-butanol, benzene, and boiling chips.
-
Heat the mixture to boiling. The ternary azeotrope of benzene, water, and tert-butanol will distill first.
-
The vapor will condense and collect in the Dean-Stark trap. The denser water will separate and can be removed, while the benzene will overflow back into the flask.
-
Continue the distillation until no more water collects in the trap.
-
Once all the water is removed, the excess benzene can be distilled off, leaving purified, anhydrous tert-butanol.
Data Presentation
Table 1: Boiling Points of Common Branched Alcohols and Isomers
| Alcohol | Structure | Boiling Point (°C) |
| tert-Butanol | (CH₃)₃COH | 82.4 |
| sec-Butanol | CH₃CH(OH)CH₂CH₃ | 99.5 |
| Isobutanol | (CH₃)₂CHCH₂OH | 107.9 |
| 2-Pentanol | CH₃CH(OH)CH₂CH₂CH₃ | 119 |
| 3-Pentanol | CH₃CH₂CH(OH)CH₂CH₃ | 116 |
| tert-Amyl alcohol | (CH₃)₂C(OH)CH₂CH₃ | 102 |
Visualizations
Caption: Troubleshooting workflow for distillation of branched alcohols.
Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-3-methyl-2-pentanol for Pilot Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-Ethyl-3-methyl-2-pentanol for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound, a tertiary alcohol, is the Grignard reaction.[1][2][3] This method involves the reaction of a Grignard reagent with a suitable ketone.
Q2: What are the potential starting materials for the Grignard synthesis of this compound?
A2: There are three primary combinations of a ketone and a Grignard reagent that can be used:
-
Route A: Reaction of 3-pentanone with methylmagnesium halide.
-
Route B: Reaction of 2-butanone with ethylmagnesium halide.
-
Route C: Reaction of propanone (acetone) with sec-butylmagnesium halide.
Q3: What are the critical safety considerations when scaling up a Grignard reaction to a pilot plant?
A3: Scaling up Grignard reactions requires stringent safety protocols due to their highly exothermic nature and the use of flammable solvents.[4][5][6][7] Key considerations include:
-
Exothermic Reaction Control: Implementing robust cooling systems and controlled addition of reagents to manage the significant heat evolution.[6]
-
Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
-
Solvent Choice: Using a higher-boiling point ether solvent like 2-methyltetrahydrofuran (2-MeTHF) can offer a wider and safer operating temperature range compared to diethyl ether.[4]
-
Emergency Preparedness: Having a well-defined emergency plan, including quenching procedures and fire suppression systems.[8]
-
Personal Protective Equipment (PPE): Ensuring all personnel are equipped with appropriate PPE, including flame-resistant lab coats, safety goggles, and gloves.[5]
Q4: What are the common side reactions to be aware of during the synthesis?
A4: Several side reactions can occur, impacting the yield and purity of the final product. These include:
-
Wurtz Coupling: The reaction of the Grignard reagent with the alkyl halide starting material.
-
Enolization: The Grignard reagent acting as a base and deprotonating the ketone, leading to the formation of an enolate and reducing the desired alcohol product.
-
Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol.
-
Reaction with Water: Any moisture present will quench the Grignard reagent, reducing the yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the pilot-scale synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is rigorously dried and the reaction is conducted under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent. |
| Poor quality magnesium turnings. | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Grignard reactions are often initiated at room temperature and may require cooling to control the exotherm. | |
| Side reactions dominating. | Control the addition rate of the ketone to the Grignard solution to maintain a low concentration of the ketone and minimize side reactions. | |
| Formation of Significant By-products | Presence of unreacted starting materials. | Ensure the stoichiometry of the reactants is correct. Monitor the reaction progress using techniques like GC or TLC to ensure completion. |
| Wurtz coupling products observed. | Prepare the Grignard reagent at a lower temperature and ensure a slight excess of magnesium. | |
| Enolization of the ketone. | Add the ketone slowly to the Grignard reagent at a low temperature. Consider using a less sterically hindered Grignard reagent if possible. | |
| Difficulties in Product Purification | Formation of stable emulsions during workup. | Use a saturated aqueous solution of ammonium chloride for quenching instead of water alone. |
| Co-distillation of impurities. | Employ fractional distillation with a column of appropriate theoretical plates for efficient separation. Azeotropic distillation might be necessary if impurities have close boiling points.[9] | |
| Runaway Reaction | Uncontrolled exotherm due to rapid addition of reagents. | Immediately stop the addition of reagents. Apply external cooling (e.g., ice bath). Be prepared to execute emergency quenching procedures. |
| Inadequate heat removal capacity of the reactor. | Ensure the pilot plant reactor's cooling system is appropriately sized for the reaction scale. Reduce the rate of addition. |
Data Presentation
Table 1: Comparison of Synthetic Routes
| Route | Ketone | Grignard Reagent | Theoretical Yield (%) | Key Considerations |
| A | 3-Pentanone | Methylmagnesium Halide | High | Commercially available starting materials. |
| B | 2-Butanone | Ethylmagnesium Halide | High | Readily available starting materials. |
| C | Propanone | sec-Butylmagnesium Halide | Moderate | Grignard reagent is more sterically hindered, potentially leading to more side reactions like reduction. |
Table 2: Pilot-Scale Reaction Parameters (Illustrative Example)
| Parameter | Value | Unit |
| Reactor Volume | 100 | L |
| Reactant A (3-Pentanone) | 10 | kg |
| Reactant B (Methylmagnesium Bromide, 3M in Diethyl Ether) | 38.5 | L |
| Solvent (Anhydrous Diethyl Ether) | 50 | L |
| Reaction Temperature | 20-25 | °C |
| Addition Time | 2-3 | hours |
| Reaction Time | 1 | hour |
| Quenching Agent (Saturated NH4Cl solution) | 30 | L |
| Typical Crude Yield | 85-90 | % |
| Purity after Distillation | >98 | % |
Experimental Protocols
Preparation of Grignard Reagent (Ethylmagnesium Bromide - Illustrative)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire system should be under an inert atmosphere (nitrogen or argon).
-
Magnesium Activation: Place magnesium turnings in the flask and heat gently under vacuum, then cool under an inert atmosphere. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Addition: Add a small portion of a solution of bromoethane in anhydrous diethyl ether to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling is observed.
-
Grignard Formation: Add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring until most of the magnesium has reacted.
Synthesis of this compound (Pilot-Scale)
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and purged with an inert gas.
-
Grignard Reagent Transfer: Transfer the prepared Grignard reagent (e.g., methylmagnesium bromide solution) to the reactor under an inert atmosphere.
-
Ketone Addition: Slowly add a solution of the ketone (e.g., 3-pentanone) in an anhydrous ether solvent to the Grignard reagent with efficient stirring and cooling to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Workup: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
-
Purification: Remove the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Logical relationship for troubleshooting low product yield in the Grignard synthesis.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. dchas.org [dchas.org]
- 6. mt.com [mt.com]
- 7. acs.org [acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azeotropic Distillation of Alcohol-Water Mixtures
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with azeotropic distillation to separate alcohol-water mixtures.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope and why can't it be separated by simple distillation?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because the vapor generated from boiling the azeotropic mixture has the same composition as the liquid itself.[1][2] Since distillation relies on the differences in boiling points and vapor compositions, an azeotrope behaves like a single pure substance with a constant boiling point, making separation by this method impossible.[1][3] The ethanol-water azeotrope, for instance, forms at approximately 95.6% ethanol by mass and boils at a constant temperature of 78.2°C at atmospheric pressure.[1][4]
Q2: What are the primary techniques to break the ethanol-water azeotrope?
To achieve a purity higher than 95.6% ethanol, the azeotrope must be "broken." The main industrial and laboratory techniques include:
-
Heterogeneous Azeotropic Distillation: This technique involves adding a third component, known as an entrainer (e.g., cyclohexane, toluene), which forms a new, lower-boiling, heterogeneous azeotrope with one or both of the original components.[5] This new azeotrope, when condensed, separates into two immiscible liquid phases, which can be separated in a decanter.[5]
-
Extractive Distillation: In this method, a high-boiling, non-volatile solvent (e.g., glycerol, ethylene glycol) is added to the mixture.[6] The solvent alters the relative volatility of the original components by interacting differently with them, without forming a new azeotrope.[7] This allows the more volatile component (ethanol) to be separated as the distillate.
-
Pressure-Swing Distillation (PSD): This technique exploits the fact that the composition of an azeotrope is pressure-dependent.[5][8] The process uses two distillation columns operating at different pressures.[8] The azeotropic mixture from the first column can be further purified in the second column because its composition is no longer azeotropic at the new pressure.[8][9]
Q3: How do I select an appropriate entrainer for my experiment?
The ideal entrainer should:
-
Form a low-boiling, heterogeneous azeotrope with water and ethanol.
-
Be easily separable from the aqueous phase after condensation (i.e., have low miscibility with water).
-
Be non-reactive with the components of the mixture.[1]
-
Be thermally stable at the operating temperatures.[7]
-
Be readily available, cost-effective, and have low toxicity.[1]
-
Have a low latent heat of vaporization to minimize energy costs.[1]
Historically, benzene was a common entrainer, but due to its carcinogenic nature, safer alternatives like cyclohexane and toluene are now preferred.[5]
Troubleshooting Guides
Problem 1: Low Purity of Final Ethanol Product
This is one of the most common issues encountered. The following workflow can help diagnose the potential cause.
Problem 2: Issues with Heterogeneous Azeotropic Distillation
Q: My overhead condensate is not separating into two distinct liquid layers in the decanter. What should I do?
A: This indicates a failure of the heterogeneous azeotrope to break upon condensation. Potential causes and solutions include:
-
Incorrect Entrainer-to-Water Ratio: There might not be enough entrainer to carry all the water into the ternary azeotrope. Ensure your entrainer feed rate is correctly calculated for the amount of water in your ethanol-water feed.
-
High Decanter Temperature: The mutual solubility of the organic and aqueous phases can increase with temperature. Ensure the decanter is cooled sufficiently (e.g., for cyclohexane-water systems, below 60°C) to promote phase separation.[10]
-
Insufficient Residence Time: The condensed liquid needs enough time in the decanter for the layers to separate. If your flow rate is too high, the residence time may be too short.[10]
-
Contamination: Impurities from the initial feed can act as surfactants, creating an emulsion and preventing clear separation.
Q: The distillation column is flooding or showing an unexpectedly high pressure drop.
A: This can be caused by several factors:
-
Excessive Reboiler Duty: Too high a boil-up rate generates an excessive volume of vapor that the column cannot handle. Reduce the heat input to the reboiler.
-
Column Internals: If you are using a packed column, improper packing or fouling can lead to poor liquid distribution and flooding.
-
System Startup Issues: Trapped inert gases during startup can cause pressure spikes.[11] Ensure the system is properly purged before heating.
Problem 3: Issues with Extractive Distillation
Q: My final ethanol product is contaminated with the extraction solvent (e.g., glycerol). How can I fix this?
A: This is a common problem and usually points to an incorrect energy balance in the system.
-
Reboiler Duty is Too High: The purpose of using a high-boiling solvent is that it remains in the liquid phase. If the reboiler heat is too high, the solvent itself will start to vaporize and travel up the column with the ethanol.[12] Reduce the reboiler duty.
-
Insufficient Reflux: The reflux at the top of the column helps to "wash" any entrained solvent back down. Ensure your reflux ratio is adequate.
-
Feed Tray Location: The solvent should be fed several stages above the ethanol-water feed to ensure it is present throughout the rectifying section.
Q: I am experiencing foaming or bumping in the reboiler.
A: Foaming and bumping can lead to sample loss and instability in the column.[13]
-
Causes: This is often due to applying too much heat too quickly, or the presence of surfactants in the mixture (especially in bioethanol from fermentation).[13]
-
Solutions:
-
Apply heat gradually to the reboiler.
-
Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
In a lab setting, a foam brake or a bump trap can be installed between the flask and the column to prevent foam from contaminating the distillate.[13]
-
If possible, reduce the vacuum slowly rather than applying it all at once.[13]
-
Data Presentation
Table 1: Properties of Common Azeotropes in Ethanol-Water Separation
| System Components (Azeotrope) | Boiling Point (°C at 1 atm) | Composition (% by Weight) | Type |
| Ethanol / Water | 78.2 | 95.6% Ethanol / 4.4% Water[1][14] | Minimum-Boiling, Homogeneous |
| Ethanol / Water / Benzene | 64.9 | 18.5% Ethanol / 7.4% Water / 74.1% Benzene | Minimum-Boiling, Heterogeneous |
| Ethanol / Water / Cyclohexane | 62.1 | 17.0% Ethanol / 7.0% Water / 76.0% Cyclohexane[4] | Minimum-Boiling, Heterogeneous |
| Ethanol / Water / Toluene | 76.7 | 19.6% Ethanol / 23.4% Water / 57.0% Toluene | Minimum-Boiling, Heterogeneous |
Data compiled from various sources, including Wikipedia's Azeotrope Tables.[15][16]
Experimental Protocols & Workflows
Protocol 1: Lab-Scale Heterogeneous Azeotropic Distillation using Cyclohexane
This protocol describes a general procedure for dehydrating an ethanol-water azeotropic mixture in a laboratory setting.
Apparatus:
-
Round-bottom flask (reboiler) with heating mantle
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer
-
Condenser
-
Dean-Stark trap or a similar decanter for phase separation
-
Receiving flasks for product and separated water
-
Pumps for feed and reflux (optional for continuous operation)
Procedure:
-
Charge the Reboiler: Fill the round-bottom flask with the ethanol-water mixture (e.g., 95% ethanol). Add boiling chips.
-
Add Entrainer: Add a calculated amount of cyclohexane to the system. The cyclohexane can be added directly to the reboiler or fed into the top of the column. A typical starting point is enough to form a ternary azeotrope with all the water present.[4]
-
Assemble Apparatus: Assemble the distillation setup, ensuring all joints are secure. The decanter should be placed between the condenser and the reflux return line to the column.
-
Start Cooling Water: Turn on the cooling water to the condenser.
-
Apply Heat: Begin heating the reboiler gently.
-
Establish Equilibrium: As the mixture boils, vapor will rise through the column. The overhead vapor (the ternary azeotrope) will condense and collect in the decanter.
-
Phase Separation: The condensate will separate into two layers: a lower-density organic layer (cyclohexane-rich) and a higher-density aqueous layer.[1]
-
Reflux and Removal: Set the decanter to return the organic (upper) layer to the distillation column as reflux. The aqueous (lower) layer is drained into a separate receiving flask.
-
Collect Product: As water is removed from the system via the decanter, the composition in the reboiler will become enriched in ethanol. Anhydrous ethanol is collected from the bottom of the column.
-
Monitor Temperature: The temperature at the distillation head should remain constant at the boiling point of the ternary azeotrope (~62.1°C) while water is being removed. An increase in temperature indicates that most of the water has been removed.
Protocol 2: Lab-Scale Extractive Distillation using Glycerol
Apparatus:
-
Two separate distillation columns: one for extractive distillation and one for solvent recovery.
-
Heating mantles, condensers, and receiving flasks for both columns.
-
Feed pumps for the ethanol-water mixture and the glycerol solvent.
Procedure:
-
Setup: Assemble the two-column setup. The first column is the extractive column, and the second is the solvent recovery column.
-
Preheat Solvent: Gently preheat the glycerol (solvent).
-
Feed Introduction:
-
Continuously pump the ethanol-water mixture into the middle of the extractive distillation column.
-
Simultaneously, pump the hot glycerol into the upper section of the same column, a few stages above the ethanol-water feed point. A typical solvent-to-feed (S/F) ratio might be around 0.5 to 0.9.[17]
-
-
Extractive Separation: Apply heat to the reboiler of the extractive column.
-
The glycerol flows down the column, preferentially associating with the water, increasing water's effective boiling point and reducing its volatility.
-
Highly pure ethanol, now the most volatile component, rises as vapor, exits the top of the column, is condensed, and collected as the distillate product.
-
-
Solvent Recovery:
-
The mixture of glycerol and water collects at the bottom of the extractive column.
-
This bottom stream is continuously fed into the second (recovery) column.
-
The recovery column is typically operated under vacuum to lower the boiling point of water, allowing it to be distilled away from the high-boiling glycerol.
-
-
Recycle Solvent: The pure glycerol from the bottom of the recovery column is cooled and can be recycled back to the extractive column.
Protocol 3: Pressure-Swing Distillation (PSD) Principles
A full lab-scale PSD setup is complex and less common than the other methods. However, the principles of operation are as follows:
Apparatus:
-
Two interconnected distillation columns designed to operate at different pressures (e.g., one at atmospheric pressure, one at high pressure).
-
A pump to transfer liquid from the low-pressure column to the high-pressure column.
-
Associated reboilers, condensers, and control systems.
Principle of Operation:
-
Low-Pressure Column (LPC): The initial ethanol-water feed (with a composition below the azeotrope) is fed into the LPC, which operates at a lower pressure (e.g., 1 atm). In this column, water is removed from the bottom, and the distillate approaches the azeotropic composition for that pressure.
-
High-Pressure Column (HPC): The near-azeotropic distillate from the LPC is pumped to a higher pressure and fed into the HPC. Because the azeotropic composition changes with pressure, this feed is now on the "water-rich" side of the new, high-pressure azeotrope.
-
Final Separation: In the HPC, the distillation can now proceed beyond the original azeotropic point. Pure ethanol is removed from the bottom of the HPC.
-
Recycle: The distillate from the HPC, which is near the azeotropic composition for the high pressure, is recycled back to be mixed with the initial feed for the LPC.
References
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. gwsionline.com [gwsionline.com]
- 3. quora.com [quora.com]
- 4. Azeotrope - Wikipedia [en.wikipedia.org]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Distillation Improvement Opportunities Part 4: Hybrid Schemes and Analysis - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. famt.ac.in [famt.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. quora.com [quora.com]
- 13. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 14. csmres.co.uk [csmres.co.uk]
- 15. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 16. Azeotrope_(data) [chemeurope.com]
- 17. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of 3-Ethyl-3-methyl-2-pentanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. Tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, offer unique reactivity profiles that are both advantageous and challenging. This guide provides a detailed comparison of 3-Ethyl-3-methyl-2-pentanol with other common tertiary alcohols, namely tert-Amyl alcohol and tert-Butyl alcohol. This objective analysis, supported by experimental data and protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Tabular Comparison
The physical properties of an alcohol, such as its boiling point, melting point, and solubility, are critical determinants of its suitability for various reaction conditions and formulations. The following table summarizes the key physicochemical properties of this compound and its counterparts.
| Property | This compound | tert-Amyl alcohol (2-methyl-2-butanol) | tert-Butyl alcohol (2-methyl-2-propanol) |
| Molecular Formula | C₈H₁₈O | C₅H₁₂O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 130.23 | 88.15 | 74.12 |
| Boiling Point (°C) | ~154 (estimated) | 102.4[1] | 82[2] |
| Melting Point (°C) | Data not available | -9[1] | 25.7[2] |
| Water Solubility | Data not available | 12 g/100 mL[1] | Completely soluble[2] |
Reactivity Profile: Oxidation and Nucleophilic Substitution
Tertiary alcohols exhibit distinct reactivity patterns, primarily due to the steric hindrance around the hydroxyl group and the stability of the corresponding carbocation intermediate.
Oxidation Resistance
A hallmark of tertiary alcohols is their resistance to oxidation under standard conditions. Unlike primary and secondary alcohols, which are readily oxidized by agents like chromic acid (Jones reagent), tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, preventing the formation of a carbonyl group.[3]
Nucleophilic Substitution (SN1 Reactions)
Tertiary alcohols readily undergo nucleophilic substitution reactions via an Sₙ1 mechanism. This proceeds through a stable tertiary carbocation intermediate, making this pathway highly favored.[3][4] The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation formed.
Experimental Protocols
To facilitate a practical comparison, detailed methodologies for key experiments are provided below.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of a tertiary alcohol using a Grignard reagent, a common and versatile method.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
3-Pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction (three-necked flask, dropping funnel, reflux condenser)
Procedure:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the solution turns cloudy and starts to reflux.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath.
-
Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Comparative Reactivity: The Lucas Test
The Lucas test is a qualitative experiment to differentiate between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride upon reaction with the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid). Tertiary alcohols react almost instantaneously, secondary alcohols react within a few minutes, and primary alcohols react very slowly or not at all at room temperature.[4][5]
Materials:
-
This compound
-
tert-Amyl alcohol
-
tert-Butyl alcohol
-
Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)
-
Test tubes
Procedure:
-
Place 1 mL of each alcohol into separate, labeled test tubes.
-
Add 5 mL of the Lucas reagent to each test tube at room temperature.
-
Stopper the test tubes, shake to mix, and start a timer.
-
Observe the time it takes for a cloudy solution or a separate layer of alkyl chloride to form.
Expected Results:
All three tertiary alcohols are expected to show a positive test almost immediately, indicated by the rapid formation of a cloudy solution or a distinct organic layer. Subtle differences in the rate of cloudiness might be observed due to differences in solubility and steric hindrance.
Comparative Reactivity: Jones Oxidation
This experiment demonstrates the resistance of tertiary alcohols to oxidation compared to primary and secondary alcohols (which would show a color change from orange to green).
Materials:
-
This compound
-
tert-Amyl alcohol
-
tert-Butyl alcohol
-
Jones reagent (chromic acid in sulfuric acid and acetone)
-
Test tubes
Procedure:
-
Place 1 mL of each alcohol into separate, labeled test tubes.
-
Add 1 mL of acetone to each test tube.
-
Add a few drops of Jones reagent to each test tube and observe any color change.
Expected Results:
No significant color change (the solution should remain orange) is expected for all three tertiary alcohols, confirming their resistance to oxidation by this reagent.
Conclusion
This compound, as a tertiary alcohol, shares key reactivity characteristics with other well-known tertiary alcohols like tert-amyl alcohol and tert-butyl alcohol. Its resistance to oxidation and its propensity to undergo Sₙ1 reactions make it a valuable synthon in specific synthetic strategies. However, the lack of readily available experimental data on its physical properties highlights the necessity for further characterization to enable its broader application. The provided experimental protocols offer a framework for researchers to directly compare the performance of this compound with other alternatives in their own laboratory settings. This comparative approach will ultimately lead to a more rational selection of reagents and optimized reaction conditions in the pursuit of novel chemical entities.
References
Differentiating Structural Isomers of C8H18O via Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of structural isomers is a critical challenge. Molecules with the identical chemical formula, C8H18O, can exist in numerous forms, including a variety of alcohols and ethers, each with unique physical, chemical, and biological properties. This guide provides a comparative analysis of the mass spectrometric behavior of several C8H18O isomers, offering experimental data and detailed protocols to aid in their differentiation.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for distinguishing between structural isomers. The fragmentation patterns generated upon electron ionization (EI) serve as molecular fingerprints, providing valuable insights into the original structure of the compound. This guide will delve into the characteristic fragmentation pathways of C8H18O alcohols and ethers, presenting a clear comparison of their mass spectra.
Experimental Protocols
The data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques. While specific parameters can vary between instruments, the following protocol outlines a typical experimental setup for the analysis of C8H18O isomers.
Gas Chromatography (GC) Conditions:
-
Injection Port:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1 is common)
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is typically used for the separation of these isomers.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-350
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
This protocol provides a robust method for the separation and analysis of C8H18O isomers, ensuring reproducible fragmentation patterns for accurate identification.
Mass Spectrometry of C8H18O Alcohols
The mass spectra of alcohols are primarily characterized by two main fragmentation pathways: α-cleavage and dehydration (loss of a water molecule)[1]. The position of the hydroxyl group significantly influences the resulting fragmentation pattern.
Primary Alcohols (e.g., 1-Octanol and 2-Ethyl-1-hexanol):
Primary alcohols often exhibit a weak or absent molecular ion peak. The most prominent fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. This results in the formation of a resonance-stabilized oxonium ion. For primary alcohols, this typically produces a strong peak at m/z 31 ([CH₂OH]⁺). Another characteristic fragmentation is the loss of water (M-18).
Secondary Alcohols (e.g., 2-Octanol, 3-Octanol, and 4-Octanol):
Secondary alcohols also undergo α-cleavage, but since the hydroxyl group is not at a terminal position, cleavage can occur on either side of the C-OH bond. This leads to the formation of two different oxonium ions. The most stable (and therefore often the most abundant) fragment results from the loss of the larger alkyl group. Dehydration (M-18) is also a common fragmentation pathway for secondary alcohols.
Tertiary Alcohols (e.g., 2,3-Dimethyl-3-hexanol):
The molecular ion peak for tertiary alcohols is frequently absent. α-cleavage is the dominant fragmentation pathway, leading to the formation of a stable tertiary carbocation by loss of an alkyl group. Dehydration can also occur, but the α-cleavage fragments are typically more abundant.
Comparative Data for C8H18O Alcohol Isomers
| Isomer | Structure | Molecular Ion (m/z 130) Relative Intensity | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| 1-Octanol | CH₃(CH₂)₇OH | Very Low | 56 | 43 (High), 41 (High), 55 (High), 70 (Moderate), 84 (Low) |
| 2-Octanol | CH₃CH(OH)(CH₂)₅CH₃ | Very Low | 45 | 43 (High), 59 (Moderate), 87 (Low), 112 (Very Low) |
| 3-Octanol | CH₃CH₂CH(OH)(CH₂)₄CH₃ | Very Low | 59 | 43 (High), 73 (Moderate), 101 (Low) |
| 4-Octanol | CH₃(CH₂)₃CH(OH)(CH₂)₃CH₃ | Very Low | 73 | 43 (High), 55 (High), 87 (Moderate) |
| 2-Ethyl-1-hexanol | CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH | Very Low | 57 | 43 (High), 70 (Moderate), 83 (Moderate), 112 (Very Low) |
| 2,2-Dimethyl-3-hexanol | CH₃(CH₂)₂CH(OH)C(CH₃)₃ | Absent | 57 | 73 (High), 101 (Moderate) |
Mass Spectrometry of C8H18O Ethers
Ethers also undergo characteristic fragmentation patterns in mass spectrometry, with α-cleavage being a dominant pathway[2]. The cleavage of the C-C bond adjacent to the oxygen atom results in the formation of a stable oxonium ion. The fragmentation of ethers is influenced by the nature of the alkyl groups attached to the oxygen atom.
Symmetrical Ethers (e.g., Di-n-butyl ether and Di-sec-butyl ether):
For symmetrical ethers, α-cleavage leads to the loss of an alkyl radical to form an oxonium ion. Another common fragmentation is the cleavage of the C-O bond, which can produce an alkyl cation.
Unsymmetrical and Branched Ethers (e.g., Di-tert-butyl ether):
In unsymmetrical or branched ethers, the fragmentation will favor the formation of the most stable carbocation. For example, in ethers with tertiary alkyl groups, the cleavage that forms a tertiary carbocation is highly favored.
Comparative Data for C8H18O Ether Isomers
| Isomer | Structure | Molecular Ion (m/z 130) Relative Intensity | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| Di-n-butyl ether | (CH₃CH₂CH₂CH₂)₂O | Low | 57 | 41 (High), 87 (Moderate), 101 (Low) |
| Di-sec-butyl ether | (CH₃CH₂CH(CH₃))₂O | Low | 57 | 59 (High), 101 (Moderate) |
| Di-tert-butyl ether | ((CH₃)₃C)₂O | Very Low/Absent | 57 | 41 (Moderate), 115 (Low) |
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of C8H18O isomers using GC-MS.
GC-MS workflow for C8H18O isomer analysis.
Conclusion
The structural variations among C8H18O isomers give rise to distinct and reproducible fragmentation patterns in mass spectrometry. By carefully analyzing the relative abundances of key fragment ions, particularly those resulting from α-cleavage and dehydration, researchers can confidently differentiate between various alcohol and ether isomers. The data presented in this guide, in conjunction with the provided experimental protocol, serves as a valuable resource for the structural elucidation of C8H18O compounds in diverse scientific and industrial applications. The combination of chromatographic separation and mass spectrometric detection provides a powerful tool for resolving and identifying these closely related molecules.
References
A Practical Guide to Distinguishing Secondary and Tetiary Alcohols with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, offering detailed structural information about molecules. For scientists in research and drug development, the ability to rapidly and accurately distinguish between isomers, such as secondary and tertiary alcohols, is critical. This guide provides a comprehensive comparison of how ¹H and ¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, can be effectively utilized for this purpose.
Core Principles of Differentiation
The key to distinguishing secondary and tertiary alcohols using NMR lies in the structural differences at the carbinol center—the carbon atom bonded to the hydroxyl (-OH) group. A secondary alcohol has one proton directly attached to the carbinol carbon (a CH group), while a tertiary alcohol has no protons on this carbon (a quaternary carbon). These differences manifest in distinct signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The Carbinol Proton Signal
In ¹H NMR spectroscopy, the presence or absence of a proton on the carbinol carbon is the most direct indicator.
-
Secondary Alcohols: Exhibit a characteristic signal for the carbinol proton (H-C-OH). This proton is deshielded by the adjacent electronegative oxygen atom and typically appears in the range of 3.3 - 4.0 ppm .[1] The multiplicity of this signal is determined by the number of neighboring protons, providing further structural information.
-
Tertiary Alcohols: Lack a proton on the carbinol carbon. Consequently, there is no signal in the 3.3 - 4.0 ppm region corresponding to a carbinol proton.
The hydroxyl proton (-OH) signal itself can appear over a broad chemical shift range (typically 0.5 - 5.0 ppm) and is often a broad singlet due to chemical exchange. Its position is highly dependent on concentration, solvent, and temperature, making it a less reliable indicator for distinguishing between alcohol types.[1]
¹³C NMR and DEPT Spectroscopy: Unambiguous Identification
¹³C NMR spectroscopy, particularly in conjunction with DEPT experiments, provides a definitive method for distinguishing between secondary and tertiary alcohols.
-
¹³C NMR: The chemical shift of the carbinol carbon is influenced by the substitution pattern. The carbinol carbon of a secondary alcohol typically resonates in the range of 50 - 80 ppm .[1] While the carbinol carbon of a tertiary alcohol also falls within a similar range, DEPT experiments offer unambiguous differentiation.
-
DEPT-90: This experiment specifically shows signals only for CH (methine) carbons.[2][3] Therefore, a secondary alcohol will show a positive signal in the DEPT-90 spectrum corresponding to the carbinol carbon. A tertiary alcohol will show no signal in this region for the carbinol carbon.
-
DEPT-135: This experiment provides information about the number of attached protons for each carbon. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals.[3]
-
For a secondary alcohol , the carbinol carbon (CH) will appear as a positive signal .
-
For a tertiary alcohol , the quaternary carbinol carbon will be absent from the DEPT-135 spectrum.
-
Quantitative Data Comparison
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for representative secondary and tertiary alcohols.
Table 1: ¹H NMR Chemical Shift Data
| Alcohol Type | Example Compound | Carbinol Proton (H-C-OH) Chemical Shift (δ, ppm) |
| Secondary | 2-Propanol | ~3.9 |
| Secondary | 2-Butanol | ~3.7 |
| Secondary | Cyclohexanol | ~3.6 |
| Tertiary | tert-Butanol (2-Methyl-2-propanol) | Absent |
| Tertiary | 2-Methyl-2-butanol | Absent |
Table 2: ¹³C NMR Chemical Shift and DEPT Data
| Alcohol Type | Example Compound | Carbinol Carbon (C-OH) Chemical Shift (δ, ppm) | DEPT-90 Signal for Carbinol Carbon | DEPT-135 Signal for Carbinol Carbon |
| Secondary | 2-Propanol | ~64 | Positive | Positive |
| Secondary | 2-Butanol | ~69 | Positive | Positive |
| Secondary | Cyclohexanol | ~70 | Positive | Positive |
| Tertiary | tert-Butanol (2-Methyl-2-propanol) | ~69 | Absent | Absent |
| Tertiary | 2-Methyl-2-butanol | ~72 | Absent | Absent |
Experimental Protocols
1. Sample Preparation
-
Analyte: For a typical high-resolution NMR spectrometer, dissolve 5-25 mg of the alcohol sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for alcohols.
-
NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate to cover the detector coils (typically around 4-5 cm).
-
Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
2. NMR Data Acquisition
The following are general parameters. Instrument-specific settings should be optimized for best results.
¹H NMR Spectroscopy
| Parameter | Typical Value |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Sequence | Standard single pulse (zg) |
| Number of Scans | 8-16 |
| Relaxation Delay (d1) | 1-5 s |
| Acquisition Time | 2-4 s |
| Spectral Width | 12-16 ppm |
¹³C and DEPT NMR Spectroscopy
| Parameter | ¹³C {¹H} | DEPT-90 | DEPT-135 |
| Spectrometer Frequency | 100 MHz or higher | 100 MHz or higher | 100 MHz or higher |
| Pulse Sequence | Proton-decoupled single pulse (zgpg30) | Standard DEPT-90 | Standard DEPT-135 |
| Number of Scans | 64-1024 | 16-128 | 16-128 |
| Relaxation Delay (d1) | 2 s | 2 s | 2 s |
| Acquisition Time | 1-2 s | 1-2 s | 1-2 s |
| Spectral Width | 0-220 ppm | 0-220 ppm | 0-220 ppm |
Visualization of the Distinguishing Logic
The following diagrams illustrate the decision-making process for identifying secondary and tertiary alcohols based on NMR data.
Caption: Workflow for distinguishing alcohols using ¹H NMR.
Caption: Workflow for distinguishing alcohols using ¹³C NMR and DEPT.
By systematically applying these NMR techniques and referencing the provided data, researchers can confidently and efficiently distinguish between secondary and tertiary alcohol isomers, a crucial step in synthesis, quality control, and drug discovery.
References
Validating the Purity of 3-Ethyl-3-methyl-2-pentanol: A Comparative Guide to Gas Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity, reproducibility, and safety of their work. This guide provides an in-depth comparison of Gas Chromatography (GC) for validating the purity of 3-Ethyl-3-methyl-2-pentanol, presenting supporting experimental data and protocols.
Introduction to Purity Validation
This compound (C₈H₁₈O) is a tertiary alcohol used in various research and development applications. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact experimental outcomes. Gas Chromatography (GC) is a powerful and widely adopted analytical technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of alcohols like this compound.[1][2] This method offers high resolution and sensitivity, allowing for the detection and quantification of even trace-level impurities.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This section details a standard protocol for analyzing the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).
A. Equipment and Materials:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
GC Column: DB-Wax capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent polar column.[3][4]
-
Gases for FID: Hydrogen and Air, high purity.
-
Sample: this compound.
-
Solvent: Dichloromethane or other suitable volatile solvent, high purity.
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL autosampler vials with caps.
B. Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent. For instance, add 10 µL of the alcohol to 990 µL of dichloromethane in a clean vial.
-
Instrument Setup:
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Oven Temperature Program:
-
Carrier Gas Flow Rate (Helium): 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
Data Acquisition: Inject the prepared sample into the GC. The instrument will record the detector's signal over time, producing a chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Identify all other peaks as impurities.
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the percent purity using the area normalization method with the following formula:[5]
-
Percent Purity = (Area of the Main Peak / Total Area of All Peaks) x 100 [5]
-
-
Data Presentation and Interpretation
The output from the GC analysis is a chromatogram, a graph plotting the detector response against time. Each peak represents a different compound. The purity of the sample is determined by comparing the area of the main compound's peak to the total area of all peaks.
Table 1: Hypothetical GC Analysis Results for this compound
| Peak No. | Retention Time (min) | Peak Area | Identification | Purity (%) |
| 1 | 8.54 | 15,230,000 | This compound | 99.15 |
| 2 | 7.91 | 85,000 | Impurity A (e.g., starting material) | 0.55 |
| 3 | 9.22 | 45,000 | Impurity B (e.g., by-product) | 0.29 |
| Total | 15,360,000 | 100.00 |
Visualization of the GC Workflow
The following diagram illustrates the logical workflow for validating compound purity using Gas Chromatography.
References
A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds
For Researchers, Scientists, and Drug Development Professionals
Confirming the precise chemical structure of a newly synthesized compound is a cornerstone of chemical research and drug development.[1][2] A variety of spectroscopic techniques are indispensable in this process, each providing a unique piece of the structural puzzle.[2][3] This guide provides an objective comparison of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—supported by experimental data and detailed protocols.
At a Glance: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Unparalleled for complete structure elucidation[3] | Lower sensitivity, requires higher sample concentration |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample amount required[4] | Isomers can be difficult to distinguish, fragmentation can be complex |
| IR Spectroscopy | Presence or absence of specific functional groups[2] | Fast, non-destructive, versatile sample handling | Provides limited information on the overall molecular skeleton |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems | High sensitivity, useful for quantitative analysis[5] | Limited structural information, not all compounds are UV-Vis active |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound.[2][6] It is based on the interaction of atomic nuclei with an external magnetic field. The two most common types of NMR used in organic chemistry are ¹H NMR and ¹³C NMR.
Quantitative Data: NMR Chemical Shifts
The chemical shift (δ) in an NMR spectrum indicates the chemical environment of a nucleus. The following tables summarize typical chemical shift ranges for common functional groups.
Table 1: Typical ¹H NMR Chemical Shift Ranges [1][5][7][8]
| Type of Proton | Chemical Shift (δ, ppm) |
| Alkane (CH₃, CH₂, CH) | 0.9 - 1.7 |
| Alkyne (C≡C-H) | 2.5 - 3.1 |
| Alkene (C=C-H) | 4.5 - 6.5 |
| Aromatic (Ar-H) | 6.5 - 8.5 |
| Aldehyde (R-CHO) | 9.5 - 10.5 |
| Carboxylic Acid (R-COOH) | 10.0 - 13.0 |
| Alcohol (R-OH) | 1.0 - 5.0 (variable) |
| Amine (R-NH₂) | 1.0 - 5.0 (variable) |
| Ester (RCOOR') | 3.5 - 4.5 (protons on C adjacent to O) |
| Ketone (RCOR') | 2.0 - 2.5 (protons on C adjacent to C=O) |
Table 2: Typical ¹³C NMR Chemical Shift Ranges [1]
| Type of Carbon | Chemical Shift (δ, ppm) |
| Alkane (C-C) | 5 - 45 |
| Alkyne (C≡C) | 65 - 90 |
| Alkene (C=C) | 100 - 150 |
| Aromatic (Ar-C) | 110 - 160 |
| Carbonyl (C=O) - Ketone/Aldehyde | 190 - 220 |
| Carbonyl (C=O) - Ester/Amide/Carboxylic Acid | 160 - 185 |
| Carbon attached to -OH | 50 - 90 |
| Carbon attached to -N | 30 - 65 |
| Carbon attached to Halogen | 25 - 80 |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid compound or a few drops of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4]
-
Transfer the solution to a clean NMR tube, ensuring the liquid height is sufficient to be within the detection region of the NMR probe.[4]
-
If the solution contains any particulate matter, filter it through a small cotton plug in a pipette.[4]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[9]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[10]
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.[10]
-
Tune and match the probe to the correct frequency for the nucleus being observed (¹H).
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (ns), pulse width, and relaxation delay (d1). For a routine ¹H spectrum, 16 scans are often sufficient.[11]
-
Acquire the free induction decay (FID) by initiating the experiment.
-
-
Data Processing:
-
Perform a Fourier transform on the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[11]
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.[4]
-
Analyze the splitting patterns (multiplicity) to deduce information about neighboring protons.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.[12]
Quantitative Data: Common Fragmentation Patterns
The fragmentation of a molecule in a mass spectrometer is often predictable and provides valuable structural clues.
Table 3: Common Mass Fragments and their m/z Values
| Fragment | Structure | Typical m/z Value | Commonly Lost From |
| Methyl | CH₃⁺ | 15 | Alkanes, ketones |
| Ethyl | CH₃CH₂⁺ | 29 | Alkanes, ethers |
| Propyl | CH₃CH₂CH₂⁺ | 43 | Alkanes |
| Isopropyl | (CH₃)₂CH⁺ | 43 | Branched alkanes |
| Butyl | C₄H₉⁺ | 57 | Alkanes |
| Acetyl | CH₃CO⁺ | 43 | Ketones, esters |
| Phenyl | C₆H₅⁺ | 77 | Aromatic compounds |
| Benzyl | C₆H₅CH₂⁺ | 91 | Benzyl derivatives |
| Tropylium | C₇H₇⁺ | 91 | Rearrangement of benzyl cation[13] |
| M-18 | [M-H₂O]⁺ | M-18 | Alcohols |
| M-31 | [M-OCH₃]⁺ | M-31 | Methyl esters |
| M-45 | [M-OC₂H₅]⁺ or [M-COOH]⁺ | M-45 | Ethyl esters, carboxylic acids |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µM) in a volatile, polar solvent such as methanol, acetonitrile, or a mixture with water.[12]
-
The sample should be free of non-volatile salts and buffers, which can interfere with the ionization process.
-
-
Instrument Setup:
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[14]
-
The high voltage applied to the capillary needle generates a fine spray of charged droplets.[15][16]
-
As the solvent evaporates from the droplets, the charge density increases, leading to the formation of gas-phase ions.[15][16]
-
The ions are then guided into the mass analyzer.
-
-
Data Analysis:
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12][17] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.
Quantitative Data: Characteristic IR Absorption Frequencies
The following table lists the characteristic IR absorption frequencies for common functional groups.
Table 4: Characteristic IR Absorption Frequencies [2][17][18][19][20][21]
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
| Alkane | C-H | 2850 - 2960 | Strong |
| Alkene | =C-H | 3010 - 3100 | Medium |
| C=C | 1620 - 1680 | Variable | |
| Alkyne | ≡C-H | ~3300 | Strong, sharp |
| C≡C | 2100 - 2260 | Variable, sharp | |
| Aromatic | Ar-H | 3000 - 3100 | Medium |
| C=C | 1400 - 1600 | Medium to weak | |
| Alcohol/Phenol | O-H | 3200 - 3600 | Strong, broad |
| Carboxylic Acid | O-H | 2500 - 3300 | Very broad |
| Amine | N-H | 3300 - 3500 | Medium (primary amines have two bands) |
| Carbonyl (Aldehyde) | C=O | 1720 - 1740 | Strong |
| Carbonyl (Ketone) | C=O | 1705 - 1725 | Strong |
| Carbonyl (Ester) | C=O | 1735 - 1750 | Strong |
| Carbonyl (Carboxylic Acid) | C=O | 1700 - 1725 | Strong |
| Carbonyl (Amide) | C=O | 1630 - 1690 | Strong |
| Nitrile | C≡N | 2220 - 2260 | Medium, sharp |
| Ether | C-O | 1000 - 1300 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Solid Sample
-
Sample Preparation:
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[23]
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3][22]
-
Collect the sample spectrum. The IR beam passes through the ATR crystal and is reflected at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where absorption occurs.[3]
-
-
Data Analysis:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
-
The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them with the presence of specific functional groups using a correlation table.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying compounds containing chromophores and conjugated systems.[17][24]
Quantitative Data: Typical UV-Vis Absorptions
The wavelength of maximum absorbance (λ_max) is a key piece of information obtained from a UV-Vis spectrum.
Table 5: Typical UV-Vis Absorptions for Common Chromophores
| Chromophore | Electronic Transition | Typical λ_max (nm) |
| C=C (isolated) | π → π | ~170 |
| C=C-C=C (conjugated diene) | π → π | ~217 |
| Benzene | π → π | ~204, ~256 |
| C=O (ketone/aldehyde) | n → π | ~270-300 |
| π → π | ~180-190 | |
| C=O (ester/carboxylic acid) | n → π | ~200-210 |
Experimental Protocol: UV-Vis Spectroscopy of a Dilute Solution
-
Sample Preparation:
-
Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, hexane, water).
-
Perform serial dilutions to prepare a series of solutions of known concentrations. The absorbance of the final solutions should ideally be between 0.1 and 1.0.[25]
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Select the desired wavelength range for the scan.
-
-
Data Acquisition:
-
Fill a clean cuvette with the solvent to be used as a blank and place it in the spectrophotometer.[26]
-
Run a baseline correction with the blank to zero the instrument.[27]
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
-
Data Analysis:
-
The spectrum is a plot of absorbance versus wavelength (nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
The presence of absorption bands in the UV-Vis region can confirm the presence of chromophores and conjugation.
-
According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantitative analysis.[5]
-
Integrated Approach to Structure Elucidation
While each spectroscopic technique provides valuable information, a combined approach is essential for unambiguous structure determination. The following diagram illustrates a typical workflow.
References
- 1. scribd.com [scribd.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. agilent.com [agilent.com]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass spectrum - Wikipedia [en.wikipedia.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 18. IR Absorption Table [webspectra.chem.ucla.edu]
- 19. eng.uc.edu [eng.uc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. NMR Tables [chemdata.r.umn.edu]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. jascoinc.com [jascoinc.com]
- 25. scribd.com [scribd.com]
- 26. ossila.com [ossila.com]
- 27. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Oxidation of Primary, Secondary, and Tertiary Alcohols
The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis, pivotal in academic research and the development of pharmaceuticals. The reactivity of an alcohol in an oxidation reaction is fundamentally dictated by its structure—specifically, whether it is primary, secondary, or tertiary. This guide provides an objective comparison of their relative reactivities, supported by experimental data and detailed protocols.
The Structural Basis of Reactivity
The general order of reactivity for the oxidation of alcohols is:
Primary > Secondary > Tertiary
This trend is directly linked to the number of alpha-hydrogens (hydrogen atoms attached to the carbon bearing the hydroxyl group). The oxidation mechanism typically involves the removal of one hydrogen from the hydroxyl group and one alpha-hydrogen to form a carbon-oxygen double bond.
-
Primary alcohols have two alpha-hydrogens, allowing for oxidation first to an aldehyde and subsequently to a carboxylic acid.
-
Secondary alcohols possess one alpha-hydrogen, permitting oxidation to a ketone. Further oxidation is not possible without cleaving carbon-carbon bonds.[1]
-
Tertiary alcohols lack an alpha-hydrogen and are therefore resistant to oxidation under standard conditions.[1][2] Any reaction that does occur proceeds through a different mechanism, often involving harsh conditions and C-C bond cleavage.[3]
Comparative Reactivity Data
The following table summarizes experimental data on the relative rates of oxidation for different classes of alcohols. Direct kinetic comparisons across all three classes under identical conditions are scarce in the literature; however, individual studies and qualitative experiments consistently support the established reactivity trend.
| Alcohol Class | Example Alcohol | Oxidizing Agent | Observed Rate Constant (k_obs) / Observation | Reference |
| Primary | Methanol | K₂Cr₂O₇ / H₂SO₄ | 0.44 x 10⁻⁴ s⁻¹ | [4] |
| Primary | Ethanol | K₂Cr₂O₇ / H₂SO₄ | 1.10 x 10⁻⁴ s⁻¹ | [4] |
| Primary | 1-Propanol | K₂Cr₂O₇ / H₂SO₄ | 1.01 x 10⁻⁴ s⁻¹ | [4] |
| Primary | 1-Butanol | Acidified Dichromate | Rapid color change from orange to green. | [5] |
| Secondary | 2-Propanol | K₂Cr₂O₇ / H₂SO₄ | 1.45 x 10⁻⁴ s⁻¹ | [4] |
| Secondary | 2-Butanol | Acidified Dichromate | Slower color change compared to primary alcohols. | [5] |
| Tertiary | 2-Methyl-2-propanol | Acidified Dichromate | No color change; no reaction observed. | [5] |
Note: The kinetic data for K₂Cr₂O₇ oxidation was conducted under pseudo-first-order conditions with the alcohol in excess at 297 K.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate how the relative reactivity of alcohols can be determined.
Experiment 1: Comparative Oxidation with Acidified Potassium Dichromate (Microscale)
This experiment provides a clear visual demonstration of the relative oxidation rates of primary, secondary, and tertiary alcohols.[5]
Objective: To visually compare the reaction rates of different alcohol classes with an oxidizing agent.
Materials:
-
Potassium dichromate(VI) solution (0.1 M)
-
Sulfuric acid (1 M)
-
Primary alcohol (e.g., ethanol or 1-propanol)
-
Secondary alcohol (e.g., 2-propanol)
-
Tertiary alcohol (e.g., 2-methyl-2-propanol)
-
24-well plate
-
Plastic dropping pipettes
Procedure:
-
Prepare the oxidizing solution by adding approximately 1 cm³ of 1 M sulfuric acid to 2 cm³ of 0.1 M potassium dichromate(VI) solution.
-
Using a clean pipette, place 10 drops of the acidified potassium dichromate(VI) solution into three separate wells of the well-plate.
-
Add 2 drops of the primary alcohol to the first well, 2 drops of the secondary alcohol to the second well, and 2 drops of the tertiary alcohol to the third well.
-
Observe the wells over several minutes and record any color changes. The orange dichromate(VI) ion is reduced to the green chromium(III) ion upon reaction.[1]
Expected Results:
-
Primary Alcohol: The orange solution will turn green within a few minutes.[5]
-
Secondary Alcohol: The color change to green will occur more slowly than with the primary alcohol.[5]
-
Tertiary Alcohol: The solution will remain orange, indicating no reaction has occurred.[5]
Experiment 2: Oxidation of a Primary Alcohol with Potassium Permanganate
This protocol details the oxidation of ethanol to ethanoic acid using a strong oxidizing agent.
Objective: To demonstrate the oxidation of a primary alcohol to a carboxylic acid.
Materials:
-
Ethanol (3 mL)
-
1% alkaline potassium permanganate (KMnO₄) solution
-
Sodium hydrogen carbonate (solid)
-
Boiling tube and test tubes
-
Water bath
-
Dropper
Procedure:
-
Place 3 mL of ethanol into a boiling tube.
-
Add 1% alkaline KMnO₄ solution dropwise while shaking, until the pink color persists.
-
Warm the boiling tube gently in a water bath until the purple color of the permanganate disappears.
-
After the reaction is complete, test a small portion of the resulting solution for the presence of a carboxylic acid. Add a small amount of solid sodium hydrogen carbonate.
Expected Results:
-
The purple KMnO₄ solution will be decolorized as it is reduced and the ethanol is oxidized.
-
Upon addition of sodium hydrogen carbonate to the final solution, effervescence (release of CO₂ gas) will be observed, confirming the formation of ethanoic acid.
Logical Workflow of Alcohol Oxidation
The following diagram illustrates the distinct oxidation pathways for primary, secondary, and tertiary alcohols, highlighting the products formed and the structural requirements for the reaction.
Caption: Oxidation pathways for primary, secondary, and tertiary alcohols.
Conclusion
The reactivity of alcohols in oxidation reactions is a direct consequence of their molecular structure. Primary alcohols are the most reactive, capable of being oxidized to aldehydes with mild reagents or to carboxylic acids with strong reagents.[6] Secondary alcohols exhibit intermediate reactivity, yielding ketones upon oxidation. Tertiary alcohols are generally unreactive to oxidation due to the absence of an alpha-hydrogen. This predictable difference in reactivity is a valuable tool in organic synthesis, allowing for the selective formation of desired carbonyl compounds, and serves as a reliable method for the qualitative differentiation between the alcohol classes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of the Physical Properties of Pentanol and Hexanol Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the physical properties of isomeric alcohols is crucial for applications ranging from solvent selection to the design of drug delivery systems. This guide provides a comprehensive comparison of the physical properties of various pentanol and hexanol isomers, supported by experimental data and detailed methodologies.
The structure of an alcohol, including the arrangement of its carbon skeleton and the position of the hydroxyl group, significantly influences its physical characteristics. This guide explores these structure-property relationships through a detailed examination of boiling point, melting point, density, water solubility, and viscosity of pentanol (C₅H₁₁OH) and hexanol (C₆H₁₃OH) isomers.
Isomers of Pentanol
Pentanol has eight structural isomers, which are categorized as primary, secondary, or tertiary alcohols based on the substitution of the carbon atom bonded to the hydroxyl group.
Isomers of Hexanol
Hexanol has a greater number of structural isomers compared to pentanol, leading to a wider range of physical properties.
Comparative Physical Properties
The following tables summarize the key physical properties of various pentanol and hexanol isomers. These values have been compiled from various chemical databases and literature sources.
Table 1: Physical Properties of Pentanol Isomers
| Isomer | Structure | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) | Viscosity (mPa·s) |
| Pentan-1-ol | CH₃(CH₂)₄OH | Primary | 138.0 | -78 | 0.814 | 2.2 | 3.64 (at 20°C) |
| Pentan-2-ol | CH₃CH(OH)(CH₂)₂CH₃ | Secondary | 119.3[1] | -73[1] | 0.812[1] | 4.5[1] | 3.470 (at 25°C)[1] |
| Pentan-3-ol | (CH₃CH₂)₂CHOH | Secondary | 115-116 | -8 | 0.820 | 5.5 | 4.1 (at 20°C) |
| 2-Methylbutan-1-ol | CH₃CH₂(CH₃)CHCH₂OH | Primary | 128.7 | -70 | 0.819 | 1.7 | 4.453[2] |
| 3-Methylbutan-1-ol | (CH₃)₂CHCH₂CH₂OH | Primary | 131.2 | -117.2 | 0.809 | 2.0 | 3.86 (at 24°C)[3] |
| 2-Methylbutan-2-ol | CH₃CH₂C(OH)(CH₃)₂ | Tertiary | 102.0 | -12 | 0.805 | 12.5 | 3.79 (at 25°C)[4] |
| 3-Methylbutan-2-ol | (CH₃)₂CHCH(OH)CH₃ | Secondary | 113.5 | -119 | 0.819 | 5.3 | 4.3 (at 20°C) |
| 2,2-Dimethylpropan-1-ol | (CH₃)₃CCH₂OH | Primary | 113-114 | 52-54 | 0.812 | 3.6 | - |
Table 2: Physical Properties of Hexanol Isomers
| Isomer | Structure | Type | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility ( g/100 mL) | Viscosity (mPa·s) |
| Hexan-1-ol | CH₃(CH₂)₅OH | Primary | 157.5 | -47 | 0.814 | 0.59 | 5.4 (at 20°C) |
| Hexan-2-ol | CH₃CH(OH)(CH₂)₃CH₃ | Secondary | 138-140 | -33 | 0.811 | 1.4 | 5.8 (at 20°C) |
| Hexan-3-ol | CH₃CH₂CH(OH)(CH₂)₂CH₃ | Secondary | 135 | -74 | 0.819 | 1.6 | 6.2 (at 20°C) |
| 2-Methylpentan-1-ol | CH₃(CH₂)₂CH(CH₃)CH₂OH | Primary | 147-148 | -108 | 0.825 | 0.55 | - |
| 3-Methylpentan-1-ol | CH₃CH₂CH(CH₃)CH₂CH₂OH | Primary | 152 | -118 | 0.821 | 0.8 | - |
| 4-Methylpentan-1-ol | (CH₃)₂CH(CH₂)₂CH₂OH | Primary | 151 | -90 | 0.813 | 1.0 | - |
| 2-Methylpentan-2-ol | CH₃(CH₂)₂C(OH)(CH₃)₂ | Tertiary | 121 | -103 | 0.828 | 3.3 | - |
| 3-Methylpentan-2-ol | CH₃CH₂CH(CH₃)CH(OH)CH₃ | Secondary | 134.3[4] | - | 0.8307[4] | 1.9[4] | - |
| 4-Methylpentan-2-ol | (CH₃)₂CHCH₂CH(OH)CH₃ | Secondary | 131-132 | -90 | 0.808 | 1.9 | 5.2 (at 20°C)[5] |
| 2-Methylpentan-3-ol | (CH₃)₂CHCH(OH)CH₂CH₃ | Secondary | 126.5[6] | - | 0.8243[6] | 2.0[6] | - |
| 3-Methylpentan-3-ol | (CH₃CH₂)₂C(OH)CH₃ | Tertiary | 122 | -23.6[7] | 0.8286[7] | 5.5 | - |
| 2,2-Dimethylbutan-1-ol | (CH₃)₃CCH₂CH₂OH | Primary | 136-137 | - | 0.830 | 0.75 | - |
| 2,3-Dimethylbutan-1-ol | (CH₃)₂CHCH(CH₃)CH₂OH | Primary | 145 | - | 0.834 | - | - |
| 3,3-Dimethylbutan-1-ol | (CH₃)₃CCH₂CH₂OH | Primary | 143 | -60 | 0.844[8] | 0.9 | - |
| 2,3-Dimethylbutan-2-ol | (CH₃)₂CHC(OH)(CH₃)₂ | Tertiary | 119-120 | 14 | 0.822 | 4.8 | - |
| 3,3-Dimethylbutan-2-ol | (CH₃)₃CCH(OH)CH₃ | Secondary | 120.4[9] | 5.6[9] | 0.8122[9] | 2.5[10] | - |
| 2-Ethylbutan-1-ol | (CH₃CH₂)₂CHCH₂OH | Primary | 146.5[11] | -114.7[11] | 0.8326[11] | 0.4[12] | - |
Structure-Property Relationships
The data presented in the tables above illustrates several key relationships between the molecular structure of the alcohol isomers and their physical properties.
References
- 1. 2-Pentanol - Wikipedia [en.wikipedia.org]
- 2. 2-Methyl-1-butanol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 7. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 8. 3,3-Dimethyl-1-butanol 0.97 Neohexanol [sigmaaldrich.com]
- 9. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pinacolyl alcohol - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. guidechem.com [guidechem.com]
A Comparative Guide to Alternative Reagents for Tertiary Alcohol Synthesis
The synthesis of tertiary alcohols is a cornerstone of organic chemistry, pivotal in the construction of complex molecules in research, and pharmaceutical development. For decades, the Grignard reaction has been the go-to method for this transformation. However, its limitations, such as high reactivity leading to side reactions and sensitivity to steric hindrance, have spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of organolithium and organozinc reagents, as well as the use of cerium(III) chloride as a Grignard reaction promoter, for the synthesis of tertiary alcohols, supported by experimental data and detailed protocols.
Grignard Reagents: The Benchmark
Grignard reagents (RMgX) are highly reactive organometallic compounds that readily add to ketones and esters to form tertiary alcohols.[1][2][3] The reaction with a ketone is a direct nucleophilic addition to the carbonyl carbon. In the case of esters, the Grignard reagent adds twice; the first addition results in the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[4][5][6][7]
While effective, Grignard reactions can be challenging to control. Their high basicity can lead to enolization of the starting carbonyl compound, reducing the yield of the desired alcohol.[8] Furthermore, with sterically hindered ketones, Grignard reagents may act as reducing agents rather than nucleophiles.[9]
Organolithium Reagents: A More Reactive Alternative
Organolithium reagents (RLi) are generally more reactive than their Grignard counterparts.[10][11][12] This heightened reactivity can be advantageous, particularly in reactions with sterically hindered ketones where Grignard reagents may fail or give low yields.[9] Like Grignard reagents, organolithiums react with ketones and esters to produce tertiary alcohols.[7][13]
The increased reactivity of organolithium reagents also means they are often less selective and can be more challenging to handle, requiring strictly anhydrous conditions.[14] However, their ability to overcome steric hindrance often makes them the reagent of choice for challenging substrates.[9]
Organozinc Reagents: The Selective Choice
In contrast to the high reactivity of Grignard and organolithium reagents, organozinc compounds (R2Zn or RZnX) are significantly less reactive nucleophiles. This lower reactivity translates to higher chemoselectivity. Organozinc reagents are particularly useful in the Barbier reaction, a one-pot procedure where the organometallic reagent is generated in situ in the presence of the carbonyl substrate.[4][14][15] A key advantage of the Barbier reaction, often employing zinc, is its tolerance to protic solvents like water, making it a "greener" alternative to traditional Grignard reactions.[14][16][17]
The reduced reactivity of organozinc reagents means they are less prone to side reactions like enolization. However, their addition to carbonyls can be slow, sometimes requiring elevated temperatures or the use of catalysts.[18]
Cerium(III) Chloride-Promoted Reactions: Enhancing Grignard Reactivity
The addition of anhydrous cerium(III) chloride (CeCl3) to Grignard reactions, a technique pioneered by Imamoto, significantly enhances the nucleophilicity of the Grignard reagent while reducing its basicity.[7] This leads to a dramatic suppression of side reactions such as enolization and reduction, resulting in higher yields of the desired tertiary alcohols, especially with easily enolizable or sterically hindered ketones.[19][20] The in situ generated organocerium species is believed to be the active nucleophile.[19][20] This method provides a powerful tool to overcome the common limitations of the Grignard reaction.
Performance Comparison
The following tables summarize the performance of Grignard reagents and their alternatives in the synthesis of specific tertiary alcohols.
Table 1: Synthesis of 1-Butyl-1,2,3,4-tetrahydro-1-naphthol from α-Tetralone
| Reagent/System | Conditions | Yield (%) | Reference |
| n-BuLi | THF, -78 °C | 38 | [19] |
| n-BuLi / CeCl3 | THF, -78 °C | 95 | [19] |
| n-BuMgBr | THF, 0 °C | 60 | [19] |
| n-BuMgBr / CeCl3 | THF, 0 °C | 92 | [19] |
Table 2: Synthesis of Tertiary Alcohols from β-Keto Esters using Organocerium Reagents
Reaction of various Grignard reagents with ethyl 2-methyl-3-oxo-3-phenylpropanoate in the presence of CeCl3 and TiCl4.
| Grignard Reagent (R in RMgCl) | Product | Yield (%) | Diastereomeric Excess (%) | Reference |
| Methyl | 2-methyl-3-phenyl-pentane-2,3-diol | 88 | >98 | [20] |
| Phenylmethyl | 2-methyl-3,4-diphenyl-butane-2,3-diol | 80 | >98 | [20] |
| tert-Butyl | 2,4,4-trimethyl-3-phenyl-pentane-2,3-diol | 46 | >98 | [20] |
| Isopropyl | 2,4-dimethyl-3-phenyl-pentane-2,3-diol | 45 | >98 | [20] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol using a Grignard Reagent[2][12][23][24]
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 g, 50 mmol). Add a crystal of iodine. A solution of bromobenzene (5.5 mL, 50 mmol) in 25 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Benzophenone: A solution of benzophenone (9.1 g, 50 mmol) in 40 mL of anhydrous diethyl ether is added dropwise to the Grignard reagent at room temperature. The mixture is then stirred for 30 minutes.
-
Work-up: The reaction mixture is poured onto a mixture of crushed ice and 10% aqueous sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford triphenylmethanol. A reported yield for a similar procedure is 29.08%.[1][21]
Protocol 2: Synthesis of a Tertiary Alcohol using an Organolithium Reagent[15][25]
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the ketone (10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: A solution of the organolithium reagent (e.g., n-butyllithium in hexanes, 1.1 equivalents) is added dropwise to the stirred solution of the ketone at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, which can be further purified by column chromatography or recrystallization.
Protocol 3: Zinc-Mediated Barbier Reaction for Tertiary Alcohol Synthesis[18][19]
-
Reaction Setup: To a flask containing a rapidly stirring mixture of the ketone (1 mmol), saturated aqueous ammonium chloride (1 mL), and zinc dust (3 mmol), a solution of the alkyl halide (e.g., allyl bromide, 2 mmol) in THF (2 mL) is added dropwise.
-
Reaction: An immediate reaction is typically observed. The mixture is stirred at room temperature for 3 hours.
-
Work-up: The reaction mixture is filtered to remove excess zinc and any precipitated salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 5 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude homoallylic alcohol. Purification can be achieved by column chromatography.
Protocol 4: Cerium(III) Chloride-Promoted Grignard Reaction[21][22]
-
Preparation of Anhydrous CeCl3 Slurry: Anhydrous cerium(III) chloride (1.2 mmol) is placed in a flame-dried flask under a nitrogen atmosphere. Anhydrous THF (5 mL) is added, and the suspension is stirred vigorously at room temperature for 2 hours.
-
Reaction with Grignard Reagent: The slurry is cooled to -78 °C, and the Grignard reagent (1.1 mmol) is added dropwise. The mixture is stirred for 1 hour at -78 °C.
-
Addition of Ketone: A solution of the ketone (1 mmol) in anhydrous THF (2 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.
-
Work-up and Purification: The reaction is quenched with 10% aqueous acetic acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of tertiary alcohols using the discussed reagents.
Caption: General workflow for Grignard synthesis of tertiary alcohols.
Caption: Workflow for organolithium-based tertiary alcohol synthesis.
Caption: Simplified workflow of the one-pot Barbier reaction.
Caption: CeCl3-promoted Grignard reaction workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Show how you would synthesize following tertiary alcohol by addin... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 10. tutorchase.com [tutorchase.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. chemconnections.org [chemconnections.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Barbier reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. arkat-usa.org [arkat-usa.org]
- 20. researchgate.net [researchgate.net]
- 21. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Researcher's Guide to Cross-Referencing Experimental Data with the NIST Chemistry WebBook
For researchers, scientists, and professionals in drug development, accurate and reliable data is paramount. The National Institute of Standards and Technology (NIST) Chemistry WebBook is a comprehensive, freely accessible online database that provides a wealth of chemical and physical property data.[1][2][3] This guide will demonstrate how to effectively cross-reference your experimental spectral data with the extensive, critically evaluated data available in the NIST Chemistry WebBook, ensuring the validity of your results.
The NIST Chemistry WebBook contains a vast collection of spectral data, including:
-
Infrared (IR) Spectra for over 16,000 compounds[4]
-
Mass Spectra for over 33,000 compounds[4]
-
Ultraviolet/Visible (UV/Vis) Spectra for over 1,600 compounds[4]
This guide will use the example of identifying a compound using Infrared (IR) Spectroscopy and cross-referencing the obtained spectrum with the NIST database.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A common and effective method for obtaining an IR spectrum of a solid or liquid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.
Objective: To obtain the IR spectrum of an unknown solid sample for identification purposes.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., a diamond crystal)
-
The unknown solid sample
-
Spatula
-
Kimwipes or other appropriate cleaning tissues
-
Isopropyl alcohol or another suitable solvent
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: After acquisition, the spectrum may be baseline-corrected and normalized for easier comparison.
Data Presentation: A Comparative Analysis
In this hypothetical scenario, we have analyzed an unknown sample and obtained its IR spectrum. By searching the NIST Chemistry WebBook by major peak frequencies, we have identified a potential match: Caffeine . The following table compares the major absorption peaks from our hypothetical experimental spectrum with the reference spectrum of Caffeine from the NIST database.
| Experimental Peak (cm⁻¹) | NIST Reference Peak (cm⁻¹) for Caffeine | Vibrational Assignment |
| 3110 | 3111 | C-H Stretch (Aromatic/Vinyl) |
| 2955 | 2955 | C-H Stretch (Methyl) |
| 1701 | 1702 | C=O Stretch (Amide) |
| 1655 | 1658 | C=O Stretch (Amide) / C=C Stretch (Ring) |
| 1548 | 1548 | N-H Bend / C-N Stretch |
| 1478 | 1480 | C-H Bend (Methyl) |
| 1238 | 1238 | C-N Stretch |
| 745 | 745 | C-H Out-of-Plane Bend |
This side-by-side comparison shows a strong correlation between the experimental and reference data, providing high confidence in the identification of the unknown sample as Caffeine.
Visualizing the Workflow and a Relevant Biological Pathway
To further illustrate the processes involved in data validation and the broader context of drug development research, the following diagrams have been created using Graphviz.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Ethyl-3-methyl-2-pentanol
This document provides crucial safety protocols and logistical information for the handling and disposal of 3-Ethyl-3-methyl-2-pentanol in a laboratory setting. The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
| Chemical Name | This compound |
| Synonyms | 2-pentanol, 3-ethyl-3-methyl- |
| CAS Number | 66576-22-5 |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Primary Hazard | Flammable Liquid |
Personal Protective Equipment (PPE)
There is no specific Safety Data Sheet (SDS) available for this compound. Therefore, the following PPE recommendations are based on information for the closely related isomer, 3-Ethyl-2-methyl-3-pentanol, and general safety practices for flammable alcohols.
Summary of Recommended PPE:
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][2] |
| Skin Protection | Wear a standard laboratory coat. For extensive handling, chemically resistant coveralls are recommended.[1] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for short-term contact with alcohols. Always inspect gloves for integrity before use. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1] |
Handling and Storage Protocols
Procedural Guidance for Safe Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize vapor inhalation.[1]
-
Ignition Sources: This chemical is a flammable liquid.[3] Keep it away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment when handling large quantities.[1]
-
Grounding: For transfers between containers, ensure that both the receiving and dispensing containers are grounded and bonded to prevent static discharge.[4]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Conditions:
| Storage Requirement | Specification |
| Container | Keep the container tightly closed.[4] |
| Location | Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1] |
| Incompatible Materials | Store away from oxidizing agents.[1] |
Disposal Plan
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container for flammable liquid waste.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the chemical name.
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials and ignition sources.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
Experimental Workflow: Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
